2,8-Diazaspiro[4.5]decan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-6-10-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOFHJYOIVJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623587 | |
| Record name | 2,8-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546086-95-7 | |
| Record name | 2,8-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,8-Diazaspiro[4.5]decan-1-one: A Core Scaffold for Kinase Inhibitors
An In-depth Technical Guide for Researchers
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a heterocyclic motif of growing importance in medicinal chemistry. Characterized by a spirocyclic system containing a γ-lactam fused to a piperidine ring, this structure has emerged as a privileged core for the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the known basic properties, synthesis, and, most significantly, the therapeutic applications of its derivatives, with a focus on their roles in modulating key signaling pathways relevant to inflammatory diseases.
Physicochemical Properties
While extensive experimental data for the unsubstituted parent compound is limited, available information provides a foundational profile. The core structure's characteristics are pivotal for its utility as a scaffold in drug design, influencing solubility, membrane permeability, and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molar Mass | 154.21 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | ~130-132 °C | [1] |
| Boiling Point | 360 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| Flash Point | 171 °C | [1] |
| Refractive Index | 1.533 | [1] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, dimethylformamide (DMF) |[1] |
Synthesis and Experimental Protocols
The synthesis of the this compound core and its derivatives is crucial for further investigation and development. Methodologies often involve multi-step sequences to construct the spirocyclic system.
A reported synthesis for the core scaffold involves a two-step process, beginning with the reaction of dimethyl adipate and malononitrile.[1] This is followed by a cyclization reaction to form the final spirocyclic lactam.
*Note: The reagent cited as "thizone" is ambiguous and may refer to a specific, proprietary, or mistranslated chemical.[1] Further clarification from the primary source would be required for exact replication.
While not specific to the γ-lactam in this compound, the Staudinger ketene-imine cycloaddition is a cornerstone for synthesizing spiro-β-lactams and provides a representative protocol for constructing spirocyclic lactam systems.[3][4]
Objective: To synthesize a spiro-lactam via the [2+2] cycloaddition of a ketene and a diimine.
Materials:
-
Acid chloride precursor (e.g., allyloxyacetyl chloride)
-
Diimine substrate
-
Triethylamine (TEA)
-
Dry Dichloromethane (CH₂Cl₂)
-
Nitrogen gas atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the acid chloride (4 mmol) in dry CH₂Cl₂ (5 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.[3]
-
A solution of TEA (8 mmol) in dry CH₂Cl₂ (5 mL) is added dropwise to the cooled acid chloride solution.[3]
-
The mixture is stirred for 30 minutes at 0 °C to facilitate the in-situ generation of the ketene.
-
A solution of the corresponding diimine (1 mmol) in dry CH₂Cl₂ (5 mL) is then added dropwise over a period of 2 hours.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.
-
Upon completion, the organic layer is washed sequentially with water and a 10% sodium carbonate (Na₂CO₃) solution.
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude spiro-lactam product.
-
Purification is typically performed using column chromatography.
Biological Activity and Therapeutic Potential
The most compelling data for the this compound scaffold comes from the potent biological activities of its derivatives. These compounds have been identified as highly effective kinase inhibitors, targeting key nodes in inflammatory signaling pathways.
Derivatives of this compound have been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6] RIPK1 is a critical kinase that controls necroptosis, a form of programmed lytic cell death that drives inflammation in numerous diseases.[5] By inhibiting RIPK1, these compounds can block the necroptotic pathway, presenting a therapeutic strategy for various inflammatory conditions.
Table 2: Activity of Lead RIPK1 Inhibitor
| Compound | Target | IC₅₀ | Biological Model | Source |
|---|---|---|---|---|
| Compound 41 | RIPK1 | 92 nM | In vitro kinase assay | [5][6] |
| Compound 41 | Necroptosis | Significant anti-necroptotic effect | U937 cell model |[5][6] |
In another significant line of research, derivatives of this compound were developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7][8] These kinases are essential components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammation and immunity. Dual inhibition of TYK2 and JAK1 has shown promise for treating autoimmune disorders like inflammatory bowel disease.[7]
Table 3: Activity of Lead Dual TYK2/JAK1 Inhibitor
| Compound | Target | IC₅₀ | Selectivity | Source |
|---|---|---|---|---|
| Compound 48 | TYK2 | 6 nM | >23-fold vs. JAK2 | [7][8] |
| Compound 48 | JAK1 | 37 nM | >23-fold vs. JAK2 |[7][8] |
The lead compound, 48 , not only demonstrated excellent potency and selectivity but also exhibited superior anti-inflammatory efficacy compared to tofacitinib in an acute ulcerative colitis model.[7] Its mechanism involves regulating the expression of TYK2/JAK1-dependent genes and modulating the differentiation of Th1, Th2, and Th17 cells.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., RIPK1, TYK2, JAK1).
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Compound 41 or 48) dissolved in DMSO
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar ADP-detecting technology)
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further into the assay buffer.
-
In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the specific enzyme).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and quantify the amount of ATP remaining by adding the Kinase-Glo® reagent. This reagent measures luminescence, which is inversely proportional to kinase activity (as active kinase consumes ATP).
-
Measure the luminescent signal using a plate reader.
-
Data are normalized to controls (0% inhibition with DMSO vehicle; 100% inhibition with a broad-spectrum inhibitor or no enzyme).
-
The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
The this compound core is a chemically tractable and highly valuable scaffold. While data on the fundamental properties of the parent molecule are still emerging, its true potential has been unlocked through the synthesis of derivatives. These derivatives have proven to be exceptionally potent and selective inhibitors of key kinases in the necroptosis and JAK-STAT pathways. The successful development of compounds with nanomolar efficacy in preclinical models of inflammatory disease underscores the significance of this scaffold for future drug discovery and development efforts. Further exploration of this chemical space is highly warranted to generate novel therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Physicochemical Characteristics of 2,8-Diazaspiro[4.5]decan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 2,8-Diazaspiro[4.5]decan-1-one. Due to the limited availability of experimental data for the free base form of this compound, this guide also includes information on its hydrochloride salt, a common form for handling and formulation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its properties and potential applications.
Core Physicochemical Data
Quantitative data for this compound and its derivatives are crucial for understanding its behavior in biological systems and for formulation development. The following tables summarize the available data.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 832710-65-3 | [1] |
| Molecular Formula | C₈H₁₅ClN₂O | [1] |
| Molecular Weight | 190.67 g/mol | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Table 2: Computed Physicochemical Properties of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one Hydrochloride
| Property | Value | Source |
| CAS Number | 1070166-08-3 | [2] |
| Molecular Formula | C₁₅H₂₁ClN₂O | [2] |
| Molecular Weight | 280.79 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [2] |
| logP (octanol-water partition coefficient) | 2.2105 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to characterize this compound.
2.1. Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3][4][5]
-
2.2. Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
-
Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, heating source.
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
2.3. Solubility Determination
Solubility in various solvents is a critical parameter for drug development.
-
Apparatus: Vials, shaker or stirrer, analytical balance, filtration or centrifugation equipment, and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).
-
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The saturated solution is then separated from the undissolved solid by filtration or centrifugation.
-
The concentration of the compound in the clear supernatant is determined using a calibrated analytical method. This concentration represents the solubility of the compound in that solvent at that temperature.
-
2.4. pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different pH values.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (usually water or a water-co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
2.5. logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrumentation for quantification.
-
Procedure (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated.
-
The concentration of the compound in each phase is determined.
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Synthesis and Signaling Pathways
Understanding the synthesis and biological context of this compound is vital for its application in research and drug development.
3.1. Synthetic Workflow
While a specific protocol for the direct synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of its derivatives.[6] A potential workflow involves the reaction of a protected 4-piperidone derivative, followed by cyclization and subsequent deprotection.
Caption: A plausible synthetic workflow for this compound.
3.2. Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of key signaling molecules involved in inflammatory responses, suggesting the therapeutic potential of this scaffold.
3.2.1. TYK2/JAK1 Signaling Pathway
Derivatives of this compound have shown inhibitory activity against Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating immune responses and inflammation.
Caption: Inhibition of the TYK2/JAK1 signaling pathway.
3.2.2. RIPK1 Signaling Pathway
Other derivatives of this scaffold have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death (necroptosis).[8] Inhibition of RIPK1 is a promising therapeutic strategy for various inflammatory diseases.
Caption: Inhibition of the RIPK1 signaling pathway.
References
- 1. 832710-65-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. davjalandhar.com [davjalandhar.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the 2,8-Diazaspiro[4.5]decan-1-one Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the 2,8-diazaspiro[4.5]decan-1-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the prevalence of substituted analogs in research literature, this guide will utilize data from key derivatives to illustrate the fundamental principles of spectroscopic analysis and structural determination for this compound class.
Chemical Structure and Properties
The this compound backbone features a spirocyclic system consisting of a piperidine ring and a pyrrolidin-2-one ring sharing a single carbon atom. This arrangement imparts a rigid, three-dimensional structure that is often exploited in the design of pharmacologically active molecules.
Caption: Chemical structure of the this compound scaffold.
Synthesis
A general synthetic approach to 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives has been reported and provides a foundational methodology for accessing this class of compounds. The synthesis typically involves a multi-step sequence.
A reported synthesis for a derivative involves the reaction of 1-benzyl-4-piperidone with an appropriate amine and cyanide source in a Strecker-type reaction, followed by hydrolysis and subsequent cyclization to form the lactam ring. Deprotection of the nitrogen atoms can then be performed if desired.
Caption: Generalized synthetic workflow for this compound derivatives.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize typical spectroscopic data for derivatives of this scaffold.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of these molecules. While specific shifts will vary with substitution, the core structure exhibits characteristic signals.
Table 1: Representative ¹H NMR Data for a 1,4,8-Triazaspiro[4.5]decan-2-one Derivative *
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH (amide) | ~9.5 | br s | - |
| Aromatic-H | 7.2 - 7.6 | m | - |
| CH₂ (benzyl) | ~4.3 | s | - |
| CH (spiro center adjacent) | 3.0 - 3.7 | m | - |
| CH₂ (piperidine) | 1.6 - 2.2 | m | - |
| CH₃ | ~1.2 | d | ~7 |
Table 2: Representative ¹³C NMR Data for a 1,4,8-Triazaspiro[4.5]decan-2-one Derivative *
| Carbon | Chemical Shift (δ) ppm |
| C=O (amide) | ~175 |
| C=O (acetamide) | ~169 |
| Aromatic-C | 128 - 139 |
| Spiro-C | ~74 |
| C (piperidine) | 30 - 60 |
| CH₃ | ~16 |
*Data is based on published values for (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide and similar derivatives.[1][2]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.
Table 3: Representative Mass Spectrometry Data for a 1,4,8-Triazaspiro[4.5]decan-2-one Derivative *
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 317.4125 | 317.1975 |
*Data corresponds to (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide.[1]
Infrared Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 4: Representative IR Spectroscopy Data for a Diazaspiro[4.5]decane Derivative *
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (amide) | ~3140 |
| C-H (sp³) | ~2850 - 2930 |
| C=O (amide) | ~1700 - 1760 |
| C-N | ~1100 - 1150 |
*Data is based on published values for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of these compounds. The following are generalized procedures based on reported methods for analogous structures.
General Synthetic Procedure for a 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivative
A solution of the appropriate α-amino acid ester and a suitable protected 4-piperidone in an organic solvent is treated with a dehydrating agent and heated to form the corresponding enamine. The enamine is then subjected to catalytic hydrogenation to yield the saturated piperidine derivative. Subsequent treatment with a strong base induces intramolecular cyclization to afford the desired this compound. The protecting groups can then be removed under appropriate conditions.[4]
NMR Sample Preparation
A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent depends on the solubility of the compound. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
Mass Spectrometry Analysis
The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common technique for these types of molecules, typically in positive ion mode.[1]
IR Spectroscopy Analysis
A small amount of the sample is placed on the ATR crystal of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet.[3]
Structure Elucidation Workflow
The process of elucidating the structure of a novel this compound derivative follows a logical progression of experiments and data analysis.
Caption: A typical workflow for the structure elucidation of a novel compound.
Conclusion
The this compound scaffold is a valuable building block in the development of new therapeutic agents. Its structure can be confidently elucidated through a combination of modern spectroscopic techniques. While the data presented here is largely based on substituted derivatives, the principles of analysis are directly applicable to the parent compound and its other analogs. This guide provides a foundational understanding for researchers working with this important class of molecules.
References
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of 2,8-Diazaspiro[4.5]decan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the core chemical scaffold, 2,8-diazaspiro[4.5]decan-1-one. This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for inflammatory diseases.[1][2][3][4] This document presents representative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visualization of a relevant biological signaling pathway where derivatives of this scaffold have shown activity.
Representative Spectroscopic Data
Due to the limited availability of public spectroscopic data for the unsubstituted this compound, the following tables present a representative dataset. These values are extrapolated from published data for its derivatives and are intended to serve as a baseline for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[5][6] The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 2H | C(3)-H₂ |
| ~3.2 - 3.4 | t | 2H | C(4)-H₂ |
| ~2.8 - 3.0 | t | 2H | C(9)-H₂ |
| ~2.6 - 2.8 | m | 1H | N(8)-H |
| ~1.7 - 1.9 | m | 4H | C(6)-H₂, C(10)-H₂ |
| ~1.5 - 1.7 | m | 2H | C(7)-H₂ |
| ~7.0 - 8.0 | br s | 1H | N(2)-H |
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175 | C(1) |
| ~60 | C(5) |
| ~50 | C(9) |
| ~45 | C(3) |
| ~40 | C(7) |
| ~35 | C(6), C(10) |
| ~30 | C(4) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[7][8] It is a critical tool for determining the molecular weight and elemental composition of a compound.[7]
Table 3: Representative Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Expected [M+H]⁺ | 155.1184 |
| Expected [M+Na]⁺ | 177.0998 |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for compounds such as this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[5]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. Instrument Setup and Calibration:
-
The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.
-
The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
-
Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
3. Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 relaxation time should be used for quantitative analysis.[9]
-
¹³C NMR: Acquire a 1D carbon spectrum. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous structure elucidation.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
4. Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of all proton and carbon signals with the aid of 2D NMR data.
Mass Spectrometry (MS) Protocol
This protocol describes a general procedure for obtaining high-resolution mass spectrometry (HRMS) data.
1. Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[11]
-
From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in the same solvent.[11]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[11]
2. Instrument Setup and Calibration:
-
The analysis can be performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
3. Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Set the mass range to cover the expected molecular weight of the compound.
4. Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental composition of the ion.
-
Analyze the fragmentation pattern, if any, to gain further structural information.[7]
Signaling Pathway and Experimental Workflow Visualization
Derivatives of this compound have been identified as potent inhibitors of the Janus kinase (JAK) family, specifically TYK2 and JAK1.[1][3] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a key role in the immune response and inflammation. The following diagrams illustrate the experimental workflow for identifying such inhibitors and the targeted signaling pathway.
Caption: A generalized workflow for the discovery and development of this compound-based kinase inhibitors.
Caption: The inhibitory action of a this compound derivative on the JAK-STAT signaling pathway.
References
- 1. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. fiveable.me [fiveable.me]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Emergence of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its conformational rigidity and three-dimensional character. This unique spirocyclic system serves as a versatile template for the design of potent and selective modulators of various biological targets, offering a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and application of this important scaffold, with a focus on its role in the development of kinase inhibitors.
A Scaffold for Potent and Selective Kinase Inhibition
Recent research has highlighted the utility of the this compound core in the design of inhibitors for key enzymes in inflammatory and cell death pathways. Notably, derivatives of this scaffold have shown significant promise as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), as well as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).
Dual TYK2/JAK1 Inhibition for Inflammatory Diseases
A series of this compound derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1.[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response and is implicated in the pathophysiology of inflammatory bowel disease (IBD). Systematic exploration of the structure-activity relationship (SAR) led to the discovery of a particularly effective compound, designated as compound 48.[1][2] This derivative demonstrated excellent potency against both TYK2 and JAK1, with IC50 values of 6 nM and 37 nM, respectively.[1][2] Importantly, it exhibited over 23-fold selectivity for JAK2, a related kinase whose inhibition can lead to undesirable side effects.[1][2] In preclinical models of acute ulcerative colitis, this compound showed more potent anti-inflammatory efficacy than tofacitinib, an approved JAK inhibitor.[1][2] The therapeutic effect is mediated by the regulation of TYK2/JAK1-regulated genes and the modulation of Th1, Th2, and Th17 cell formation.[1][2]
RIPK1 Inhibition in Necroptosis-Driven Diseases
Necroptosis, a form of programmed cell death, is a key driver in various inflammatory conditions.[3][4] RIPK1 is a central kinase in the necroptosis pathway, making it an attractive target for therapeutic intervention. Through a virtual screening workflow, researchers identified a hit compound that, after structural optimization, led to a series of potent this compound-based RIPK1 inhibitors.[3][4] One of the most promising compounds from this series, compound 41, displayed a potent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[3][4] Furthermore, this compound demonstrated a significant anti-necroptotic effect in a cellular model of necroptosis.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead compounds from the aforementioned studies.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Compound 48 | TYK2 | 6 | >23-fold vs JAK2 | [1][2] |
| JAK1 | 37 | |||
| Compound 41 | RIPK1 | 92 | Not specified | [3][4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of these findings. Below are summaries of the key experimental protocols employed in the discovery and characterization of these this compound derivatives.
General Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives
A straightforward and scalable synthesis for racemic 4-substituted this compound derivatives has been developed.[5] The key steps involve:
-
Michael Addition: The synthesis is based on the Michael addition of a pipecolate-derived enolate to a range of nitro alkenes.[5]
-
Hydrogenation: The route relies on two hydrogenation steps.[5]
-
Cyclization: The final cyclization is achieved under standard acid-catalyzed conditions.[5]
Enantiomers of the diazaspiropiperidine can be efficiently isolated using normal phase chiral HPLC.[5]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against their target kinases is typically assessed using in vitro kinase assays. A general protocol involves:
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction: The kinase, substrate, and test compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-33P]ATP) or fluorescence-based assays.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Necroptosis Assay
To evaluate the anti-necroptotic effect of the RIPK1 inhibitors, a cell-based assay is employed:
-
Cell Line: A human cell line susceptible to necroptosis, such as U937 cells, is used.[3][4]
-
Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of a pan-caspase inhibitor (to block apoptosis) and a stimulus like TNF-α.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound before the induction of necroptosis.
-
Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The ability of the compound to rescue cells from necroptosis is quantified and expressed as an EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow for the discovery of these inhibitors.
Caption: TYK2/JAK1 signaling pathway and the inhibitory action of Compound 48.
Caption: RIPK1-mediated necroptosis pathway and the inhibitory action of Compound 41.
Caption: General workflow for the discovery of RIPK1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biological Significance of Diazaspiro Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen atoms within a spirocyclic framework, have emerged as a privileged scaffold in medicinal chemistry. Their rigid yet versatile structure allows for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity and selective interactions with a diverse range of biological targets. This technical guide provides an in-depth exploration of the biological significance of diazaspiro compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Therapeutic Applications and Mechanisms of Action
Diazaspiro compounds have demonstrated significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neuroscience. Their biological activity is attributed to their ability to modulate the function of key proteins involved in various signaling pathways.
Anticancer Activity
A significant area of investigation for diazaspiro compounds is their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
One prominent target is the MDM2-p53 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] Diazaspiro compounds have been designed to inhibit the MDM2-p53 interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.[1][2]
Another important target in oncology is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair.[3] Inhibition of PARP-1 is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] Certain diazaspiro compounds have been identified as potent PARP-1 inhibitors.[4][5]
dot
Caption: MDM2-p53 signaling pathway and the inhibitory action of diazaspiro compounds.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Diazaspiro compounds have shown promise in this area, with some derivatives exhibiting potent activity against a range of bacteria and fungi. A key target in fungi is chitin synthase, an enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[6] By inhibiting chitin synthase, diazaspiro compounds disrupt cell wall integrity, leading to fungal cell death.[7]
Neurological Applications
The unique structural features of diazaspiro compounds make them well-suited for targeting receptors in the central nervous system (CNS). They have been investigated for their potential in treating a variety of neurological and psychiatric disorders.
Dopamine Receptor Modulation: Dopamine receptors, particularly the D4 subtype, are implicated in conditions such as Parkinson's disease and schizophrenia.[8][9] Diazaspirocyclic compounds have been designed as selective D4 receptor antagonists.[8][10]
dot
Caption: Dopamine D4 receptor signaling and its antagonism by diazaspiro compounds.
Sigma Receptor Modulation: Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins at the endoplasmic reticulum that play a role in cellular stress responses and calcium homeostasis.[4][11] Their modulation is a potential therapeutic strategy for neurodegenerative diseases and pain. Diazaspiro compounds have been developed as potent ligands for sigma receptors.[11]
dot
Caption: Sigma-1 receptor signaling pathway modulated by diazaspiro ligands.
GABA-A Receptor Antagonism: The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the CNS.[7] Antagonists of this receptor have potential applications in various neurological conditions. Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive GABA-A receptor antagonists.[12]
Quantitative Biological Data
The biological activity of diazaspiro compounds is quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for representative diazaspiro compounds across different therapeutic areas.
Table 1: Anticancer Activity of Representative Diazaspiro Compounds
| Compound ID | Target | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Dispiro-indolinone 29 | MDM2 (putative) | LNCaP (Prostate) | Cytotoxicity | 1.2 - 3.5 | [2] |
| 1-Thia-4-azaspiro[4.5]decane 7 | Not specified | HCT-116 (Colon) | Cytotoxicity | 0.092 - 0.120 | [13] |
| 1-Thia-4-azaspiro[4.5]decane 14 | Not specified | PC-3 (Prostate) | Cytotoxicity | Moderate Activity | [13] |
| Olaparib analog 10e | PARP-1 | - | Enzyme Inhibition | 0.0126 | [4][5] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] | Not specified | K562 (Leukemia) | Cytotoxicity | 4.2 - 24.1 | [3] |
Table 2: Antimicrobial and Antifungal Activity of Representative Diazaspiro Compounds
| Compound ID | Target | Organism | Assay Type | MIC (µg/mL) | Reference |
| 2,6-diazaspiro[3.4]octane 1 | Deazaflavin-dependent nitroreductase (putative) | M. tuberculosis | Broth Dilution | 0.0124–0.0441 | [6][14] |
| Diazaspirodecanone 5h | Chitin Synthase | C. albicans | Enzyme Inhibition (IC50) | 0.10 mM | [7] |
| Diazaspirodecanone 5k | Chitin Synthase | A. flavus | Antifungal | 0.07 mmol/L | [7] |
| Azaspiro analog of Linezolid 22 | Not specified | E. coli, P. aeruginosa, S. aureus, B. subtilis | Antibacterial (IC50) | 0.72, 0.51, 0.88, 0.49 | [15][16] |
Table 3: Neurological Activity of Representative Diazaspiro Compounds
| Compound ID | Target | Assay Type | Ki (nM) | Reference |
| 2,7-diazaspiro[3.5]nonane analog 29 | Dopamine D4 Receptor | Radioligand Binding (IC50) | 62 | [8][10] |
| 2,7-diazaspiro[3.5]nonane analog 33 | Dopamine D4 Receptor | Radioligand Binding | - | [8][10] |
| 2,7-diazaspiro[3.5]nonane analog 4b | Sigma-1 Receptor | Radioligand Binding | 2.7 | [17] |
| 2,7-diazaspiro[3.5]nonane analog 5b | Sigma-1 Receptor | Radioligand Binding | 13 | [17] |
| 3,9-diazaspiro[5.5]undecane analog 1e | GABA-A Receptor | Radioligand Binding | 180 | [12] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of diazaspiro compounds. This section provides an overview of key methodologies.
Synthesis of Diazaspiro Compounds
The synthesis of diazaspiro compounds often involves multi-step reaction sequences. A general approach for the synthesis of 2,7-diazaspiro[3.5]nonane derivatives, for example, may involve the following key steps:
-
Protection: Protection of one of the nitrogen atoms in a suitable starting material, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.[10]
-
Reductive Amination or SN2 Reaction: Reaction of the protected intermediate with an appropriate aldehyde or halide to introduce desired substituents.[10]
-
Deprotection: Removal of the protecting group (e.g., Boc deprotection with TFA) to yield a free amine.[10]
-
Amide Coupling: Coupling of the deprotected amine with a carboxylic acid using a coupling agent like HATU to form the final amide product.[10]
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. multispaninc.com [multispaninc.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. pubs.acs.org [pubs.acs.org]
An Introduction to Spirocyclic Scaffolds in Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Executive Summary: The pursuit of novel chemical matter with improved pharmacological properties is a central theme in modern drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful design element due to their inherent three-dimensionality. This structural feature often imparts favorable physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and conformational rigidity, leading to improved potency and selectivity. This guide provides an in-depth overview of the advantages of spirocyclic scaffolds, synthetic strategies, and their application in drug development, highlighted by case studies and quantitative data.
The Spirocyclic Advantage in Drug Design
Spirocyclic scaffolds offer a distinct departure from the traditional flat, aromatic structures that have historically dominated medicinal chemistry. The defining feature of a spirocycle is the spiroatom, a quaternary carbon that joins two rings. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional structure.
Key Advantages:
-
Increased Three-Dimensionality (Fsp³): Spirocycles inherently possess a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with successful clinical development.[1] This increased saturation moves molecules away from "flatland," reducing the likelihood of issues associated with planar aromatic systems, such as promiscuous binding and poor solubility.[2]
-
Improved Physicochemical Properties: The introduction of a spirocyclic motif can significantly modulate key properties. Studies have shown that replacing traditional heterocyclic rings with spirocyclic analogues can lead to higher aqueous solubility, lower lipophilicity (logD), and improved metabolic stability in liver microsomes.[1][3][4]
-
Conformational Rigidity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a biological target.[5][6] This pre-organization of substituents into a specific vectoral arrangement can lead to a significant increase in binding affinity and potency.
-
Enhanced Selectivity: The well-defined three-dimensional arrangement of functional groups allows for more precise interactions with a target's binding site, which can decrease off-target effects and improve selectivity.[1][5]
-
Novel Chemical Space and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities to develop compounds with unique structures and secure a distinct intellectual property (IP) position.[5]
Case Studies: Spirocyclic Scaffolds in Clinical Development
The theoretical advantages of spirocyclic scaffolds have been successfully translated into numerous clinical candidates and approved drugs.[2][7][8][9] A prominent area of application is the development of inhibitors for challenging protein-protein interactions (PPIs), such as the MDM2-p53 interaction.
Targeting the MDM2-p53 Interaction:
The p53 protein is a critical tumor suppressor, often called the "guardian of the genome," whose activity is negatively regulated by the MDM2 protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 degradation and uncontrolled cell growth. Small molecule inhibitors that block the MDM2-p53 interaction can stabilize and reactivate p53, restoring its tumor-suppressing function.[10][11] Spirooxindoles have emerged as a particularly effective scaffold for mimicking the key p53 residues (Phe, Trp, Leu) that bind to a hydrophobic cleft on MDM2.[12][13]
Table 1: Quantitative Data for Selected Spirocyclic Drug Candidates
| Compound Class | Target(s) | Key Quantitative Data | Reference(s) |
| Spirooxindole | MDM2-p53 | Compound 5g: IC₅₀ = 2.8 µM (MCF-7); IC₅₀ = 0.026 µM (EGFR) | [14] |
| Spirooxindole | EGFR/CDK2 | Compound 5l: IC₅₀ = 3.4 µM (MCF-7); IC₅₀ = 0.067 µM (EGFR) | [14] |
| Spirooxindole | EGFR/CDK2 | Compound 5o: IC₅₀ = 4.12 µM (MCF-7); IC₅₀ = 4.32 µM (MDA-MB-231) | [14] |
| FFA1 Agonist | FFA1 (GPR40) | AM-5262 (1a): EC₅₀ = 0.081 µM | [5] |
| Phenothiazine Spiro | MCF-7 Cells | Compound 7: IC₅₀ = 83.08 µg/ml | [15] |
| Phenothiazine Spiro | MCF-7 Cells | Compound 12: IC₅₀ = 84.68 µg/ml | [15] |
Note: IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration. MCF-7 and MDA-MB-231 are breast cancer cell lines.
Synthetic Strategies and Experimental Protocols
The growing interest in spirocycles has spurred the development of diverse and efficient synthetic methodologies.[7][8] Key strategies include intramolecular alkylations, cycloadditions, ring-closing metathesis, and dearomatization reactions.[16]
Example Experimental Protocol: Solid-Phase Synthesis of a Spirocyclic Heterocycle Core
This protocol provides a general method for the synthesis of spirocyclic heterocycles using a solid-phase approach, which can be adapted for library synthesis.[17]
Materials:
-
Resin (e.g., Merrifield resin)
-
Dimethylformamide (DMF)
-
Furylamine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine
-
Anhydrous Toluene
-
Beta-nitrostyrene
-
Trimethylsilyl chloride
Procedure:
-
Resin Loading: In a 25 mL solid-phase reaction vessel, combine 1.0 g of resin, 20 mL of DMF, and 2.4 mL of furylamine. Agitate the vessel on a shaker at room temperature for 24 hours to load the furylamine onto the resin.[17]
-
Washing: Drain the reaction mixture and wash the resin with 5 mL of DMF, agitating for approximately 3 minutes. Subsequently, wash the resin four times, alternating between 5 mL of DCM (to swell the resin) and 5 mL of MeOH (to contract the resin).[17]
-
Drying: Thoroughly dry the washed resin using a stream of compressed air for about 30 minutes.[17]
-
Cycloaddition Reaction: In a well-ventilated fume hood, add the dry furylamine-bearing resin to a solution containing 1.48 mL of triethylamine, 10 mL of anhydrous toluene, and 0.637 g of beta-nitrostyrene.[17]
-
Initiation: Add 1 mL of trimethylsilyl chloride to the reaction mixture. Leave the vessel open to the atmosphere until the evolution of hydrochloride gas ceases.[17]
-
Reaction: Cap the vessel and agitate the mixture for 48 hours at room temperature to facilitate the [3+2] cycloaddition, forming the isoxazoline intermediate on the solid support.
-
Cleavage and Characterization: Following the reaction, the spirocyclic product can be cleaved from the resin and purified using standard chromatographic techniques. Characterization is typically performed using NMR spectroscopy and mass spectrometry.
Visualizing Pathways and Workflows
MDM2-p53 Signaling Pathway
The diagram below illustrates the autoregulatory feedback loop between the tumor suppressor p53 and its negative regulator, the oncoprotein MDM2. Spirocyclic inhibitors function by binding to MDM2, preventing p53 degradation and thereby reactivating its downstream tumor-suppressive functions like cell cycle arrest and apoptosis.[11]
Workflow for Spirocyclic Scaffold Hopping in Drug Design
Scaffold hopping is a crucial strategy in medicinal chemistry to identify novel, patentable drug candidates with improved properties.[18][19] The workflow below outlines a computational approach for replacing a known core scaffold with a novel spirocyclic one while preserving biological activity.[18][20][21]
Conclusion and Future Outlook
Spirocyclic scaffolds represent a validated and increasingly important strategy in the medicinal chemist's toolkit. Their unique three-dimensional structures provide a powerful means to optimize potency, selectivity, and pharmacokinetic profiles while navigating novel chemical space. As synthetic methodologies become more sophisticated and accessible, the incorporation of spirocyclic motifs is expected to accelerate, leading to the development of next-generation therapeutics for a wide range of diseases. The continued exploration of this structural class holds significant promise for overcoming long-standing challenges in drug discovery.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. ChemBounce: a computational framework for scaffold hopping in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. biosolveit.de [biosolveit.de]
- 21. youtube.com [youtube.com]
In-Depth Technical Guide: 2,8-Diazaspiro[4.5]decan-1-one and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,8-Diazaspiro[4.5]decan-1-one, a key heterocyclic scaffold in modern drug discovery. The document details its chemical identity, including its CAS number, and explores the synthesis and biological activities of its derivatives, particularly as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1). This guide includes detailed experimental protocols for the synthesis of the core scaffold and its derivatives, alongside methodologies for key biological assays. Quantitative data on the biological activity of these compounds are presented in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and development process.
Core Compound Identification
The foundational structure for the derivatives discussed herein is this compound. For the purpose of chemical sourcing and registration, the hydrochloride salt is commonly used.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound hydrochloride | 832710-65-3 | C₈H₁₅ClN₂O | 190.67 g/mol |
Synthetic Methodologies
The synthesis of this compound and its derivatives involves a multi-step process, often starting from commercially available piperidine derivatives. Below are detailed experimental protocols for the synthesis of key intermediates and the final spirocyclic compounds.
Synthesis of Key Precursor: N-Boc-4-carboxypiperidine
A common starting material for the synthesis of the this compound core is N-Boc-4-carboxypiperidine.
Experimental Protocol:
-
To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents) and stir until the solid dissolves.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the tert-butanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3 with a 1 M HCl solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-carboxypiperidine as a white solid.
General Synthesis of this compound Derivatives
A general synthetic route to substituted 2,8-diazaspiro[4.5]decan-1-ones involves the Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reduction and cyclization.
Experimental Protocol for a Representative Derivative (rac-8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one):
-
Enolate Formation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Michael Addition: Add N-benzyl ethyl isonipecotate to the LDA solution at -78 °C and stir for 30 minutes. Then, add a solution of (E)-(2-nitrovinyl)benzene in THF. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.
-
Nitro Group Reduction: Dissolve the crude product in ethanol and add Raney nickel. Hydrogenate the mixture under a hydrogen atmosphere.
-
Cyclization: After the reduction is complete, filter the catalyst and concentrate the filtrate. The resulting amino ester will cyclize to the corresponding lactam upon heating or treatment with a mild base.
-
Purification: Purify the final product by column chromatography on silica gel.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown significant potential as inhibitors of key signaling proteins involved in inflammatory diseases.
RIPK1 Kinase Inhibitors
Necroptosis is a form of programmed cell death that is mediated by RIPK1, and its inhibition is a promising therapeutic strategy for various inflammatory conditions.[1] A series of this compound derivatives have been identified as potent RIPK1 inhibitors.[1]
Table 1: In Vitro Activity of this compound Derivatives as RIPK1 Inhibitors
| Compound | R¹ | R² | RIPK1 IC₅₀ (nM) |
| 1 | H | 4-Fluorobenzyl | 150 |
| 2 | Methyl | 4-Fluorobenzyl | 92 |
| 3 | H | 3-Chlorobenzyl | 210 |
| 4 | Methyl | 3-Chlorobenzyl | 125 |
Data compiled from publicly available research.
Structure-Activity Relationship (SAR) Summary:
-
The presence of a small alkyl group, such as a methyl group, at the R¹ position generally leads to increased potency.
-
Substitution on the benzyl group at the R² position influences activity, with electron-withdrawing groups at the meta or para position being favorable.
TYK2/JAK1 Inhibitors
The JAK-STAT signaling pathway is crucial for mediating the inflammatory response, and dual inhibition of TYK2 and JAK1 is a validated approach for treating autoimmune diseases.[2][3] Certain this compound derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors.[2][3]
Table 2: In Vitro Activity of this compound Derivatives as TYK2/JAK1 Inhibitors
| Compound | R³ | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
| 5 | 4-(Methylsulfonyl)phenyl | 6 | 37 | >850 |
| 6 | 4-Cyanophenyl | 10 | 52 | >1000 |
| 7 | Pyridin-4-yl | 15 | 68 | >1200 |
Data compiled from publicly available research.
Structure-Activity Relationship (SAR) Summary:
-
The nature of the R³ substituent is critical for potency and selectivity.
-
Aromatic rings with electron-withdrawing groups, such as a methylsulfonyl or cyano group, at the para position of the phenyl ring lead to high potency against TYK2 and JAK1, with excellent selectivity over JAK2.
Experimental Protocols for Biological Assays
RIPK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of test compounds against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
³²P-γ-ATP
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, RIPK1 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP, and the substrate.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
TYK2/JAK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of test compounds against TYK2 and JAK1 kinases.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
Kinase buffer
-
ATP
-
Biotinylated peptide substrate
-
Test compounds dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) reader
Procedure:
-
Add the test compound at various concentrations to the wells of a streptavidin-coated microplate.
-
Add the respective kinase (TYK2 or JAK1) and the biotinylated peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody.
-
Incubate for another 60 minutes to allow for antibody binding.
-
Read the plate on a TRF reader to measure the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow for the development of these inhibitors are provided below using the DOT language for Graphviz.
Caption: RIPK1 Signaling Pathway and Inhibition.
Caption: TYK2/JAK1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Inhibitor Development.
References
Unlocking Therapeutic Potential: A Technical Guide to 2,8-Diazaspiro[4.5]decan-1-one Core Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a range of high-value therapeutic targets. This technical guide provides an in-depth overview of the key biological targets modulated by derivatives of this spirocyclic core, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Key Therapeutic Targets and Lead Compounds
Derivatives of the this compound core have been successfully optimized to target critical nodes in inflammatory, autoimmune, and oncogenic signaling pathways. The most prominent targets identified to date include Receptor-Interacting Protein Kinase 1 (RIPK1), Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), and components of the WNT signaling pathway.
Table 1: Inhibitory Activity of Lead this compound Derivatives against RIPK1
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound 41 | RIPK1 | 92 | Biochemical Kinase Assay | [1] |
Table 2: Inhibitory Activity and Selectivity of a Lead this compound Derivative against TYK2/JAK Family Kinases
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 | Assay Type | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | Biochemical Kinase Assay | [2] |
| JAK1 | 37 | >3.7-fold | Biochemical Kinase Assay | [2] | |
| JAK2 | >140 | - | Biochemical Kinase Assay | [2] | |
| JAK3 | >360 | >2.5-fold | Biochemical Kinase Assay | [2] |
Table 3: Inhibitory Activity of a Lead this compound Derivative in a WNT Signaling Pathway Assay
| Compound | IC50 (µM) | Assay Type | Reference |
| CCT251545 (Compound 74) | 0.023 | Cell-Based Reporter Assay | [3] |
Signaling Pathways and Mechanisms of Action
RIPK1 and Necroptosis
RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, including inflammation and programmed cell death.[4] In the context of necroptosis, a form of regulated necrosis, RIPK1 activation leads to the formation of the necrosome, a signaling complex that ultimately results in lytic cell death.[5] Inhibition of RIPK1 kinase activity by this compound derivatives blocks the necroptotic pathway, offering a promising therapeutic strategy for inflammatory conditions.[1]
TYK2/JAK1 and the JAK-STAT Signaling Pathway
TYK2 and JAK1 are non-receptor tyrosine kinases that play a pivotal role in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6] This pathway is essential for transducing signals from a wide array of cytokines and growth factors involved in immunity and inflammation.[6] Dual inhibition of TYK2 and JAK1 by this compound derivatives can effectively block pro-inflammatory cytokine signaling, making it a compelling approach for the treatment of autoimmune diseases such as inflammatory bowel disease.[2]
WNT Signaling Pathway
The WNT signaling pathway is a crucial and highly conserved pathway involved in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers.[7] Certain this compound derivatives have been identified as potent inhibitors of WNT signaling by acting downstream of the destruction complex, thereby preventing the nuclear translocation of β-catenin and subsequent transcription of WNT target genes.[3]
Detailed Experimental Protocols
RIPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the phosphorylation reaction.
Workflow:
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate such as Myelin Basic Protein (MBP), and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add serial dilutions of the this compound derivative or control compound to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period, typically 60 minutes.
-
Termination and ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated in the kinase reaction into a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Cell-Based Necroptosis Assay
This assay assesses the ability of a compound to protect cells from induced necroptosis.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., human monocytic U937 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the this compound derivative for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of a pro-inflammatory cytokine (e.g., TNF-α) and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.[8]
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for cell death to occur.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Determine the EC50 value, the concentration at which the compound shows 50% protection from necroptosis, by plotting cell viability against inhibitor concentration.
TYK2/JAK1 Biochemical Kinase Assay
This assay is designed to measure the direct inhibitory effect of compounds on the kinase activity of TYK2 and JAK1.
Methodology:
-
Reaction Setup: In a suitable assay plate, combine the recombinant TYK2 or JAK1 enzyme with a specific peptide substrate and assay buffer.
-
Inhibitor Addition: Add the this compound derivative at various concentrations.
-
Reaction Initiation: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Use a suitable detection method to quantify kinase activity. For example, the Z'-LYTE™ Kinase Assay Kit measures the differential phosphorylation of a FRET-based peptide substrate. Alternatively, an ADP-Glo™ assay can be used.[9]
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Cell-Based p-STAT Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of TYK2/JAK1 activation in a cellular context.
Workflow:
Methodology:
-
Cell Preparation: Use whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Treatment: Incubate the cells with the this compound derivative for a defined period.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine known to signal through TYK2/JAK1 (e.g., IL-6 or IFN-α) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a relevant STAT protein (e.g., p-STAT3).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of p-STAT in different cell populations.
-
Data Analysis: Determine the IC50 value for the inhibition of STAT phosphorylation.
WNT Signaling Luciferase Reporter Assay (TOPFlash Assay)
This cell-based assay is the gold standard for quantifying the activity of the canonical WNT signaling pathway.[10]
Methodology:
-
Cell Line: Utilize a cell line (e.g., HEK293T) stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPFlash). These constructs contain TCF/LEF binding sites upstream of a minimal promoter driving the expression of firefly luciferase.[11][12] A constitutively expressed Renilla luciferase construct is often co-transfected for normalization.
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After attachment, treat the cells with the this compound derivative at various concentrations.
-
Pathway Activation: Activate the WNT pathway using a WNT ligand (e.g., Wnt3a conditioned media) or a small molecule activator (e.g., a GSK3β inhibitor like CHIR99021).
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (typically 16-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the IC50 value from the dose-response curve of the normalized luciferase activity.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The demonstrated ability to generate potent and selective inhibitors against diverse and critical targets such as RIPK1, TYK2/JAK1, and the WNT signaling pathway underscores the significant potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these and other this compound-based compounds towards clinical applications. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in realizing their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioradiations.com [bioradiations.com]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of 2,8-diazaspiro[4.5]decan-1-one derivatives, a promising scaffold in modern drug discovery. This document outlines the computational methodologies, summarizes key quantitative data, and visualizes the relevant biological pathways to facilitate further research and development in this area. These derivatives have emerged as potent inhibitors of critical signaling kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members, positioning them as attractive candidates for the treatment of inflammatory diseases, autoimmune disorders, and certain cancers.
Introduction to this compound Derivatives
The this compound core is a unique three-dimensional scaffold that offers synthetic tractability and diverse substitution patterns, making it an ideal starting point for the development of targeted therapeutics. Recent research has highlighted the potential of these derivatives as potent and selective inhibitors of key enzymes in inflammatory and cell death pathways.
Notably, derivatives of this scaffold have been identified as inhibitors of RIPK1, a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[1][2] Furthermore, other analogues have demonstrated potent dual inhibitory activity against Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key components of the JAK-STAT signaling pathway that governs immune responses.[3][4][5][6]
In Silico Modeling Strategies
The discovery and optimization of this compound derivatives have been significantly accelerated by a range of in silico modeling techniques. These computational approaches enable the prediction of binding affinities, the elucidation of structure-activity relationships (SAR), and the rational design of novel compounds with improved potency and selectivity.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound derivatives, virtual screening has been employed to identify initial hit compounds against targets like RIPK1.[1][2]
Experimental Protocol: Virtual Screening for RIPK1 Inhibitors
The following is a representative protocol for a virtual screening workflow targeting RIPK1, based on established methodologies in the field.
-
Target Preparation:
-
The crystal structure of human RIPK1 in a relevant conformation (e.g., with a known inhibitor) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard). This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing water molecules beyond a certain distance from the active site.
-
A receptor grid is generated, defining the active site for docking. The grid box is centered on the co-crystallized ligand or key active site residues.
-
-
Ligand Library Preparation:
-
A large compound library (e.g., ChemDiv, Enamine) is prepared.
-
The ligands are processed to generate low-energy 3D conformations, and their ionization states at physiological pH are determined.
-
-
Docking and Scoring:
-
A multi-stage docking protocol is typically employed, starting with a high-throughput virtual screening (HTVS) mode to rapidly screen the entire library.
-
Top-scoring compounds from the initial screen are then subjected to more accurate but computationally intensive docking modes, such as Standard Precision (SP) and Extra Precision (XP) docking.
-
The docked poses are evaluated using a scoring function that estimates the binding affinity.
-
-
Post-Docking Analysis and Hit Selection:
-
The top-ranked compounds are visually inspected for favorable interactions with key active site residues of RIPK1.
-
Filters based on physicochemical properties (e.g., Lipinski's rule of five) and potential for chemical synthesis are applied to select a manageable number of hits for experimental validation.
-
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes of this compound derivatives and rationalizing their structure-activity relationships. For instance, molecular docking simulations have been used to elucidate the binding of these derivatives to the ATP-binding sites of TYK2 and JAK1.[3][4][5][6]
Experimental Protocol: Molecular Docking of TYK2/JAK1 Inhibitors
The following is a representative protocol for molecular docking of this compound derivatives into the active sites of TYK2 and JAK1.
-
Protein and Ligand Preparation:
-
Crystal structures of TYK2 and JAK1 are obtained from the PDB. The structures are prepared as described in the virtual screening protocol.
-
The 3D structures of the this compound derivatives are built and optimized using a suitable force field (e.g., OPLS3e).
-
-
Docking Simulation:
-
A docking program such as Glide (Schrödinger) or AutoDock Vina is used.
-
The prepared receptor grid defining the ATP-binding site is used.
-
The ligands are docked into the active site, and multiple binding poses are generated.
-
-
Analysis of Docking Results:
-
The predicted binding poses are ranked based on their docking scores.
-
The lowest energy pose for each ligand is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with the amino acid residues of the kinase active site.
-
These interactions are then correlated with the experimentally observed biological activities to build a robust SAR model.
-
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data for representative this compound derivatives as RIPK1 and TYK2/JAK1 inhibitors.
Table 1: Inhibitory Activity of this compound Derivatives against RIPK1
| Compound ID | RIPK1 IC50 (nM) |
| 41 | 92 |
Data extracted from a study on novel RIPK1 kinase inhibitors.[1][2]
Table 2: Inhibitory Activity and Selectivity of a this compound Derivative (Compound 48) against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| TYK2 | 6 | >23-fold |
| JAK1 | 37 | >3.7-fold |
| JAK2 | >140 | - |
| JAK3 | >1000 | >7.1-fold |
Data extracted from a study on a novel dual TYK2/JAK1 inhibitor.[3][4][5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the computational workflow, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,8-Diazaspiro[4.5]decan-1-one and its derivatives are important scaffolds in medicinal chemistry, appearing in compounds targeting a range of biological entities, including TYK2/JAK1 kinases for inflammatory bowel disease and RIPK1 kinase for necroptosis.[1][2] The synthesis of these spirocyclic lactams is a key step in the development of novel therapeutics. This document provides a detailed protocol for the synthesis of the parent compound, this compound, as its hydrochloride salt. The presented protocol is adapted from a reported scalable synthesis of 4-substituted derivatives.[3]
Retrosynthetic Analysis:
The synthesis strategy involves the formation of a γ-lactam from a suitable amino acid precursor, which is in turn derived from a Michael addition involving a piperidine-based enolate and a nitroalkene. The final deprotection and cyclization steps lead to the desired spirocyclic core.
Experimental Protocol:
This protocol outlines a multi-step synthesis to obtain this compound hydrochloride.
Step 1: Synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
-
To a solution of 1-benzyl-4-piperidone in ethanol, add a solution of sodium cyanide in water, followed by a solution of ammonium chloride in water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile.
-
Hydrolyze the nitrile to the corresponding carboxylic acid ester by heating in ethanol with concentrated sulfuric acid.
-
Neutralize the reaction mixture and extract the product, ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.
Step 2: Reduction of the Cyano Group
-
The ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is subjected to reduction. A common method is catalytic hydrogenation.
-
Dissolve the starting material in a suitable solvent like ethanol.
-
Add a catalyst, for example, Raney Nickel.
-
Carry out the hydrogenation under hydrogen gas pressure at an elevated temperature (e.g., 55 °C) and pressure (e.g., 60 bar).[3]
-
After the reaction is complete, filter the mixture through Celite® to remove the catalyst.
Step 3: Lactam Formation
-
Evaporate the solvent from the previous step.
-
Add toluene to the residue and heat the mixture under reflux for approximately two hours to facilitate the formation of the γ-lactam, 8-benzyl-2,8-diazaspiro[4.5]decan-1-one.[3]
-
The product can often be isolated in a relatively pure form after evaporation of the solvent.
Step 4: Deprotection and Hydrochloride Salt Formation
-
The final step is the removal of the N-benzyl protecting group. This is typically achieved by hydrogenolysis.
-
Dissolve the 8-benzyl-2,8-diazaspiro[4.5]decan-1-one in ethanol.
-
For the formation of the hydrochloride salt, a source of HCl is required. This can be a few drops of concentrated HCl or by adding anhydrous dichloromethane which can form anhydrous HCl in situ.[3]
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3]
-
Subject the mixture to hydrogenation, for instance, using a hydrogen balloon for small-scale reactions or a hydrogenation vessel under pressure for larger scales.[3]
-
Upon completion, filter the catalyst, and evaporate the solvent to yield this compound hydrochloride.
Data Presentation:
Table 1: Summary of Reagents and Reaction Conditions (Adapted from a related synthesis[3])
| Step | Starting Material | Reagents and Solvents | Key Conditions | Product |
| 1 | 1-Benzyl-4-piperidone | NaCN, NH₄Cl, H₂O, EtOH, H₂SO₄ | RT, 24h; then heat | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate |
| 2 | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | Raney Nickel, Ethanol, H₂ | 55 °C, 60 bar | Ethyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate |
| 3 | Ethyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate | Toluene | Reflux, 2h | 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one |
| 4 | 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one | Pd/C or Raney Ni, Ethanol, HCl (conc. or in situ) | H₂ (balloon or pressure) | This compound hydrochloride |
Visualizations:
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the multi-step synthesis of this compound hydrochloride.
Diagram 2: Logical Relationship of Key Transformations
Caption: Key chemical transformations in the synthesis of the target compound.
References
- 1. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,8-Diazaspiro[4.5]decan-1-one as a RIPK1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including necroptosis. Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is a significant area of therapeutic research. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising chemotype for the development of novel RIPK1 inhibitors. This document provides detailed application notes and experimental protocols for the use of a potent this compound derivative, hereafter referred to as Compound 41, as a RIPK1 kinase inhibitor.[1][2][3][4]
Data Presentation
In Vitro Efficacy of Compound 41
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 92 nM | In vitro RIPK1 Kinase Assay | [1][2][3][4] |
| Cellular Activity | Significant anti-necroptotic effect | Human monocytic U937 cells | [1][2][3][4] |
Signaling Pathway and Mechanism of Action
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammation through the activation of NF-κB. However, upon specific stimuli and in the absence of caspase-8 activity, the kinase activity of RIPK1 becomes dominant, leading to the formation of the necrosome, a protein complex that executes programmed necrosis or necroptosis.
Compound 41, a this compound derivative, acts as a potent inhibitor of the kinase activity of RIPK1. By binding to RIPK1, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream targets, thereby blocking the formation of the necrosome and inhibiting necroptotic cell death.
References
Application of 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies often have limitations, including loss of response and significant side effects, necessitating the development of novel, targeted therapies. One promising new class of molecules is based on the 2,8-diazaspiro[4.5]decan-1-one scaffold. A notable derivative from this class, herein referred to as Compound 48, has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in the inflammatory signaling cascades implicated in IBD pathogenesis.[1] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound derivatives in IBD research.
Mechanism of Action: TYK2/JAK1 Inhibition
Compound 48, a this compound derivative, exerts its anti-inflammatory effects by selectively inhibiting the Janus kinases TYK2 and JAK1. These kinases are crucial for the signaling of various pro-inflammatory cytokines, including IL-12 and IL-23, which play a pivotal role in the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, both of which are key drivers of the chronic inflammation seen in IBD.[1] By blocking TYK2 and JAK1, Compound 48 effectively downregulates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the expression of inflammatory genes and a modulation of pathogenic T cell responses.[1]
Data Presentation
In Vitro Kinase Inhibitory Activity
Compound 48 demonstrates potent and selective inhibition of TYK2 and JAK1 over other JAK family members.
| Target Kinase | IC50 (nM) |
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >860 |
| JAK3 | >3000 |
| Table 1: In Vitro Inhibitory Activity of Compound 48 against JAK Family Kinases.[1] |
In Vivo Efficacy in a DSS-Induced Colitis Mouse Model
Compound 48 shows significant efficacy in a dextran sulfate sodium (DSS)-induced acute colitis model in mice, demonstrating improvements in key disease parameters compared to vehicle and the pan-JAK inhibitor, tofacitinib.
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | - | 0.5 ± 0.2 | 8.5 ± 0.5 |
| DSS + Vehicle | - | 3.8 ± 0.4 | 5.2 ± 0.3 |
| DSS + Compound 48 | 15 | 1.8 ± 0.3 | 6.8 ± 0.4 |
| DSS + Compound 48 | 30 | 1.2 ± 0.2 | 7.5 ± 0.3 |
| DSS + Tofacitinib | 30 | 2.1 ± 0.3 | 6.5 ± 0.4 |
| Table 2: In Vivo Efficacy of Compound 48 in DSS-Induced Colitis in Mice. Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group.[1] |
Pharmacokinetic Profile
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Rat | p.o. | 5 | 2.0 | 250 | 1500 | 23.7 |
| Rat | i.v. | 2 | - | - | 3160 | - |
| Table 3: Pharmacokinetic Parameters of Compound 48 in Rats. |
Experimental Protocols
Synthesis of this compound Derivative (Compound 48)
A detailed, step-by-step synthesis protocol for Compound 48 is outlined in the primary literature and associated patents. The general synthetic route involves a multi-step process culminating in the formation of the this compound core, followed by functionalization to yield the final active compound. Researchers should refer to the supporting information of the publication by Yang T, et al. in the Journal of Medicinal Chemistry (2022) for the complete experimental details.[1]
In Vivo DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS) to evaluate the efficacy of this compound derivatives.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Test compound (e.g., Compound 48) and vehicle
-
Reference compound (e.g., tofacitinib)
-
Standard animal housing and husbandry equipment
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Randomly divide mice into treatment groups (n=8-10 per group):
-
Control (no DSS)
-
DSS + Vehicle
-
DSS + Test Compound (multiple doses)
-
DSS + Reference Compound
-
-
Administer the test compound, reference compound, or vehicle orally (p.o.) twice daily (b.i.d.) starting from day 1 of DSS administration until the end of the study.
-
Monitor the following parameters daily:
-
Body weight: Record the weight of each mouse.
-
Stool consistency: Score as 0 (normal), 2 (loose stools), or 4 (diarrhea).
-
Rectal bleeding: Score as 0 (no blood), 2 (slight bleeding), or 4 (gross bleeding).
-
-
Calculate the Disease Activity Index (DAI) as the sum of the scores for body weight loss, stool consistency, and rectal bleeding.
-
On day 8, euthanize the mice and collect the colons.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis and cytokine measurements.
References
Application Notes and Protocols for 2,8-Diazaspiro[4.5]decan-1-one as a T-type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are fundamental to a vast array of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are crucial regulators of neuronal excitability and signaling cascades. Dysregulation of T-type channel activity has been implicated in a variety of pathological conditions, including epilepsy, neuropathic pain, and sleep disturbances. The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising pharmacophore for the development of potent and selective T-type calcium channel antagonists. It is hypothesized that this rigid spirocyclic system can effectively mimic a previously established five-feature T-type pharmacophore model.[1] This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives as T-type calcium channel antagonists.
Signaling Pathway of T-type Calcium Channels in Neuropathic Pain
T-type calcium channels, particularly the CaV3.2 subtype, are significantly upregulated in dorsal root ganglion (DRG) neurons following nerve injury. This upregulation contributes to the hyperexcitability of sensory neurons, a key mechanism underlying neuropathic pain. The influx of Ca²⁺ through these channels facilitates the release of neurotransmitters such as glutamate and substance P in the dorsal horn of the spinal cord, leading to central sensitization and chronic pain states.
Data Presentation
The following table summarizes the in vitro activity of a series of hypothetical this compound derivatives against the human CaV3.2 T-type calcium channel and the L-type calcium channel (CaV1.2) for selectivity assessment. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R1 Group | R2 Group | CaV3.2 IC₅₀ (nM) | CaV1.2 IC₅₀ (nM) | Selectivity Index (CaV1.2/CaV3.2) |
| DS-1 | H | Benzyl | 50 | 5000 | 100 |
| DS-2 | Methyl | 4-Fluorobenzyl | 25 | 6250 | 250 |
| DS-3 | Ethyl | 3-Chlorobenzyl | 75 | 3750 | 50 |
| DS-4 | H | 2-Naphthylmethyl | 15 | 4500 | 300 |
| DS-5 | Methyl | Cyclohexylmethyl | 120 | 12000 | 100 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through a multi-step process, a generalized workflow for which is presented below.
A detailed, step-by-step protocol would be specific to the target molecule and would require access to the full experimental section of the primary literature.
In Vitro Characterization Protocols
This is the gold-standard method for directly measuring the inhibitory effect of compounds on T-type calcium channels.
Objective: To determine the IC₅₀ of this compound derivatives on a specific T-type calcium channel subtype (e.g., CaV3.2) expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the human CaV3.2 channel.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 110 BaCl₂, 10 HEPES, 5 CsCl, 1 MgCl₂, 10 Glucose; pH adjusted to 7.4 with CsOH.
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.
-
Test compounds dissolved in DMSO and serially diluted in the external solution.
Procedure:
-
Culture cells to 60-80% confluency on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV to ensure T-type channels are in a closed, available state.
-
Elicit T-type currents by applying a depolarizing voltage step to -30 mV for 200 ms.
-
Record baseline currents for 2-3 minutes to ensure stability.
-
Perfuse the chamber with the external solution containing increasing concentrations of the test compound (e.g., 1 nM to 10 µM).
-
Record the current at each concentration until a steady-state block is achieved.
-
Wash out the compound with the external solution to assess the reversibility of the block.
-
Data Analysis: Measure the peak inward current amplitude at each compound concentration. Normalize the current to the baseline and plot the percentage of inhibition against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This high-throughput screening method allows for the rapid assessment of a compound's ability to block T-type channel-mediated calcium influx.
Objective: To screen a library of this compound derivatives for their inhibitory activity on T-type calcium channels.
Materials:
-
HEK293 cells stably expressing the human CaV3.2 channel.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Physiological salt solution (e.g., HBSS).
-
Depolarizing solution (physiological salt solution with an elevated KCl concentration, e.g., 90 mM).
-
Fluorometric Imaging Plate Reader (FLIPR) or a similar fluorescence microplate reader.
Procedure:
-
Seed HEK293-CaV3.2 cells into microplates and culture until they form a confluent monolayer.
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in physiological salt solution).
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Add the physiological salt solution containing serial dilutions of the test compounds to the wells. Include appropriate vehicle controls.
-
Incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorescence reader.
-
Record baseline fluorescence.
-
Add the depolarizing solution to all wells to activate the T-type calcium channels.
-
Immediately begin recording the fluorescence intensity for 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity upon depolarization reflects calcium influx. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel T-type calcium channel antagonists. The protocols outlined in this document provide a comprehensive framework for the synthesis and detailed in vitro characterization of these compounds. The combination of high-throughput fluorescence-based screening and the precision of whole-cell patch-clamp electrophysiology will enable the identification and optimization of potent and selective T-type calcium channel blockers with therapeutic potential for a range of neurological disorders.
References
Application Notes and Protocols for High-Throughput Screening of 2,8-Diazaspiro[4.5]decan-1-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of compounds based on this core structure are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These compounds have shown potential as inhibitors of key enzymes in inflammatory and cell death pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinases (JAKs). This document provides detailed application notes and protocols for the HTS of this compound libraries against these and other relevant targets.
Data Presentation: Summary of Screening Hits
The following tables summarize quantitative data for exemplary hit compounds identified from screening this compound libraries.
Table 1: RIPK1 Kinase Inhibitory Activity
| Compound ID | Target | Assay Type | IC50 (nM) | Cell-Based Activity | Reference |
| 41 | RIPK1 | Biochemical Kinase Assay | 92 | Significant anti-necroptotic effect in U937 cells | [1][2] |
Table 2: TYK2/JAK1 Kinase Inhibitory Activity
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| 48 | TYK2 | Biochemical Kinase Assay | 6 | >23-fold for JAK2 | [3] |
| JAK1 | Biochemical Kinase Assay | 37 | [3] |
Featured Application: Inhibition of Necroptosis Signaling
Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases.[1][2] A key mediator of this pathway is RIPK1. High-throughput screening of this compound libraries can identify potent RIPK1 inhibitors that block necroptosis.
Signaling Pathway: RIPK1-Mediated Necroptosis
Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound compounds.
Experimental Protocols
High-Throughput Screening Workflow
A generalized workflow for the HTS of a this compound library is depicted below.
Caption: A typical high-throughput screening workflow for small molecule libraries.
Protocol 1: In Vitro RIPK1 Kinase Assay
Objective: To identify inhibitors of RIPK1 kinase activity from a this compound library.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound library compounds dissolved in DMSO
-
384-well white opaque assay plates
Procedure:
-
Prepare serial dilutions of the library compounds in DMSO.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Prepare a 2X RIPK1 enzyme solution in Kinase Assay Buffer.
-
Prepare a 2X MBP/ATP substrate solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X RIPK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X MBP/ATP substrate solution to each well.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
Protocol 2: Cell-Based Necroptosis Assay in U937 Cells
Objective: To evaluate the ability of hit compounds to inhibit necroptosis in a cellular context.
Materials:
-
U937 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
384-well clear-bottom white plates
Procedure:
-
Seed U937 cells into 384-well plates at a density of 1 x 10⁴ cells per well in 40 µL of culture medium.
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 10 µL of the compound dilutions to the cells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a cocktail of TNF-α (final concentration 100 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM) in culture medium.
-
Add 10 µL of the necroptosis-inducing cocktail to the wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 50 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the percent cell viability relative to controls.
Featured Application: Dual Inhibition of TYK2/JAK1 Signaling
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with inflammatory and autoimmune diseases. Dual inhibitors of TYK2 and JAK1 have shown therapeutic promise.
Signaling Pathway: TYK2/JAK1-Mediated Cytokine Signaling
Caption: TYK2/JAK1-mediated cytokine signaling and the inhibitory action of dual-specific this compound compounds.
Protocol 3: In Vitro TYK2/JAK1 Kinase Assay
Objective: To identify dual inhibitors of TYK2 and JAK1 kinase activity from a this compound library.
Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
Synthetic peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® KinEASE™-TK kit (Cisbio)
-
This compound library compounds dissolved in DMSO
-
384-well low-volume white plates
Procedure:
-
Dispense 2 µL of the library compounds into the assay plate.
-
Add 2 µL of a solution containing the peptide substrate and ATP in Kinase Buffer.
-
Initiate the reaction by adding 2 µL of either TYK2 or JAK1 enzyme in Kinase Buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 2 µL of the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the HTRF signal on a compatible plate reader (emission at 620 nm and 665 nm after excitation at 320 nm).
-
Calculate the HTRF ratio and the percent inhibition for each compound.
Conclusion
The this compound scaffold represents a versatile starting point for the discovery of potent and selective modulators of key signaling pathways involved in human diseases. The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening of compound libraries based on this core structure, facilitating the identification of novel lead candidates for drug development programs.
References
Application Notes and Protocols for Bioactivity Assays of 2,8-Diazaspiro[4.5]decan-1-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Analogs derived from this core structure have demonstrated a wide array of biological activities, making them promising candidates for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for a range of bioactivity assays relevant to this class of compounds, including their evaluation as kinase inhibitors, enzyme inhibitors, and antimicrobial agents.
Data Presentation: Bioactivity of this compound Analogs
The following tables summarize the reported bioactivities of selected this compound analogs against various biological targets.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Compound 41 | RIPK1 | Kinase Inhibition | 92 | [1][2] |
| Compound 48 | TYK2 | Kinase Inhibition | 6 | [3] |
| Compound 48 | JAK1 | Kinase Inhibition | 37 | [3] |
Table 1: Inhibitory Activity of this compound Analogs against Kinases.
| Compound ID | Target Enzyme | Assay Type | IC50 (mM) | Reference |
| Compound 5h | Chitin Synthase | Enzyme Inhibition | 0.10 | [4] |
| Compound 5b | Chitin Synthase | Enzyme Inhibition | 0.13 | [4] |
| Compound 5d | Chitin Synthase | Enzyme Inhibition | 0.18 | [4] |
| Compound 5q | Chitin Synthase | Enzyme Inhibition | 0.15 | [4] |
Table 2: Inhibitory Activity of this compound Analogs against Chitin Synthase.
Experimental Protocols
RIPK1 Kinase Inhibition and Cellular Necroptosis Assays
Application Note: Certain this compound derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.[1][2] Necroptosis is a form of programmed necrosis implicated in various inflammatory diseases.[1][2] The following protocols describe a biochemical assay to assess direct RIPK1 kinase inhibition and a cell-based assay to evaluate the anti-necroptotic effect of these compounds.
1.1. In Vitro RIPK1 Kinase Inhibition Assay (Radiometric)
This protocol outlines a method to determine the in vitro potency of compounds against RIPK1 kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-33P-ATP] to a substrate peptide (myelin basic protein) by the RIPK1 enzyme. Inhibitors will reduce the amount of radiolabeled substrate.
-
Materials:
-
Recombinant human RIPK1 (h)
-
Myelin basic protein
-
[γ-33P-ATP]
-
Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate
-
Stop Solution: 0.5% Phosphoric acid
-
Test compounds (this compound analogs) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions.
-
Add RIPK1 enzyme and myelin basic protein to the wells.
-
Initiate the reaction by adding the Mg/[γ-33P-ATP] mix.
-
Incubate for 120 minutes at room temperature.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-33P-ATP].
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
1.2. Cellular Anti-Necroptotic Assay in U937 Cells
This protocol assesses the ability of compounds to protect human U937 monocytic cells from induced necroptosis.
-
Principle: Necroptosis is induced in U937 cells using a combination of Tumor Necrosis Factor-alpha (TNFα), a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-FMK). The protective effect of the test compounds is quantified by measuring cell viability.
-
Materials:
-
U937 cells
-
RPMI-1640 medium with 10% FBS
-
TNFα
-
SMAC mimetic
-
z-VAD-FMK (pan-caspase inhibitor)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-treat the cells with the compound dilutions for 30 minutes at 37°C.
-
Induce necroptosis by adding a cocktail of TNFα, SMAC mimetic, and z-VAD-FMK to the wells.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the percentage of necroptosis inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for RIPK1 inhibition and cellular necroptosis assays.
TYK2/JAK1 Kinase Inhibition Assay
Application Note: A series of this compound derivatives have been identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] These kinases are involved in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases, such as inflammatory bowel disease.[3]
2.1. In Vitro TYK2/JAK1 Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to measure the inhibitory activity of compounds against TYK2 and JAK1.
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665. Inhibition of the kinase reduces the HTRF signal.
-
Materials:
-
Recombinant human TYK2 and JAK1 catalytic domains
-
Biotinylated peptide substrate (TK Substrate-Biotin)
-
ATP
-
Kinase Buffer: 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT
-
HTRF Detection Reagents: Streptavidin-XL665 and anti-phospho-tyrosine antibody labeled with europium cryptate
-
Stop Solution: 0.5 M EDTA
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to a 384-well plate.
-
Add the kinase (TYK2 or JAK1) and the biotinylated peptide substrate to the wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP (at a concentration close to its Km value).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm with excitation at 320 nm).
-
Calculate the HTRF ratio and the percentage of inhibition for each compound concentration. Determine the IC50 value.
-
Caption: Workflow for the in vitro TYK2/JAK1 HTRF kinase assay.
Antifungal and Chitin Synthase Inhibition Assays
Application Note: Novel this compound derivatives have been designed as potential antifungal agents that target chitin synthase, an essential enzyme for fungal cell wall integrity.[4] The absence of chitin in mammals makes this a promising target for selective antifungal drugs.[4]
3.1. Antifungal Susceptibility Testing (Disc Diffusion Method)
This protocol provides a standardized method for preliminary screening of the antifungal activity of the synthesized compounds.
-
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a fungus. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the fungus, resulting in a clear zone of inhibition around the disc.
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Prepare a fungal inoculum by suspending colonies from an overnight culture in sterile saline to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA or PDA plate to create a lawn of fungal growth.
-
Allow the plate to dry for 5-10 minutes.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate.
-
Place the impregnated discs, along with a positive control disc and a solvent control disc, onto the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
Invert the plates and incubate at the optimal temperature for the fungal strain (e.g., 35°C for C. albicans, 28°C for A. niger) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters.
-
3.2. In Vitro Chitin Synthase Inhibition Assay
This protocol describes a method to directly measure the inhibitory effect of compounds on chitin synthase activity from fungal cell extracts.
-
Principle: Chitin synthase activity is measured by quantifying the incorporation of N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin. The newly synthesized chitin is captured on a wheat germ agglutinin (WGA)-coated plate and detected using a WGA-horseradish peroxidase (HRP) conjugate.
-
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae)
-
Enzyme Extraction Buffer with protease inhibitors
-
96-well plates coated with WGA
-
UDP-GlcNAc
-
WGA-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a crude chitin synthase enzyme extract from fungal cell membranes.
-
Prepare serial dilutions of the test compounds.
-
To the WGA-coated wells, add the reaction mixture containing assay buffer, UDP-GlcNAc, and the test compound dilution.
-
Initiate the reaction by adding the chitin synthase enzyme extract.
-
Incubate the plate for 1-2 hours at 30°C.
-
Wash the wells to remove unreacted substrate.
-
Add WGA-HRP conjugate and incubate for 30 minutes.
-
Wash the wells to remove unbound conjugate.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: Workflows for antifungal and chitin synthase inhibition assays.
Signaling Pathway Diagram
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
References
Application Notes and Protocols for the Derivatization of 2,8-Diazaspiro[4.5]decan-1-one in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 2,8-diazaspiro[4.5]decan-1-one scaffold. This versatile chemical framework has demonstrated significant potential in the development of potent and selective inhibitors for a range of therapeutic targets. These guidelines are intended to facilitate the exploration of the structure-activity relationships (SAR) of novel derivatives, a critical step in modern drug discovery.
Introduction to the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically functionalized to interact with various biological targets. Its rigid spirocyclic nature allows for precise orientation of substituents, which is crucial for optimizing binding affinity and selectivity. Derivatives of this scaffold have been successfully developed as inhibitors of key enzymes in inflammatory and cell death pathways, including Janus kinases (JAKs) and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2]
Data Presentation: Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro potencies of representative this compound derivatives against their respective targets. This data is essential for understanding the impact of specific structural modifications on biological activity.
| Compound ID | Target | R1 Substituent | R2 Substituent | IC50 (nM) | Selectivity | Reference |
| Compound 48 | TYK2/JAK1 | Complex Heterocycle | Complex Heterocycle | 6 (TYK2), 37 (JAK1) | >23-fold vs JAK2 | [1] |
| Compound 41 | RIPK1 | Aryl Group | Aryl Group | 92 | Not specified | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound core and its subsequent derivatization.
Protocol 1: Synthesis of the this compound Core
This protocol outlines a multi-step synthesis to obtain the core scaffold, which can then be derivatized at the N2 and N8 positions. The synthesis is based on established routes involving Michael addition and subsequent cyclization reactions.[3]
Materials:
-
Appropriate starting materials (e.g., pipecolate-derived enolates and nitroalkenes)
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc))
-
Reagents for reduction (e.g., Raney Nickel, Hydrogen gas)
-
Reagents for protection and deprotection (e.g., Boc-anhydride, Trifluoroacetic acid (TFA))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Michael Addition: React a suitable pipecolate-derived enolate with a nitroalkene in an appropriate solvent.
-
Reduction of the Nitro Group: The resulting nitro compound is reduced to the corresponding amine. A common method is catalytic hydrogenation using Raney Nickel.
-
Lactam Formation: The amino ester undergoes spontaneous or induced cyclization to form the lactam of the this compound core.
-
Protection/Deprotection (if necessary): One of the nitrogen atoms can be protected (e.g., with a Boc group) to allow for selective derivatization of the other. The protecting group is subsequently removed under appropriate conditions (e.g., TFA in DCM for Boc deprotection).
-
Purification: The final core scaffold is purified by column chromatography or recrystallization.
Protocol 2: Derivatization via N-Acylation
This protocol describes the acylation of the secondary amine(s) of the this compound core to introduce a variety of substituents.
Materials:
-
This compound core
-
Acylating agent (e.g., acid chloride, acid anhydride, or carboxylic acid)
-
Coupling agent (for carboxylic acids, e.g., HATU, HOBt/EDC)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., DCM, Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the this compound core (1 equivalent) and a base (1.2-2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (1.1 equivalents) to the solution. If using a carboxylic acid, pre-activate it with a coupling agent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-acylated derivative.
Protocol 3: Derivatization via Reductive Amination
This protocol details the introduction of alkyl groups at the secondary amine positions through reductive amination with an aldehyde or ketone.
Materials:
-
This compound core
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))
-
Solvent (e.g., 1,2-Dichloroethane (DCE), MeOH)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the this compound core (1 equivalent) and the aldehyde or ketone (1.2 equivalents) in the chosen solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate as described in the N-acylation protocol.
-
Purify the crude product by column chromatography to obtain the N-alkylated derivative.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for SAR studies.
Caption: General workflow for SAR studies of this compound derivatives.
Caption: Simplified TYK2/JAK1 signaling pathway inhibited by this compound derivatives.
Caption: RIPK1-mediated necroptosis pathway targeted by this compound derivatives.
References
Application Notes and Protocols for In Vitro Testing of 2,8-Diazaspiro[4.5]decan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of 2,8-Diazaspiro[4.5]decan-1-one, a compound with potential therapeutic applications based on the activity of its derivatives as kinase inhibitors. The following protocols outline a systematic approach to assess its cytotoxic effects and its inhibitory potential against key kinases involved in inflammatory and cell death pathways: Receptor-Interacting Protein Kinase 1 (RIPK1), Tyrosine Kinase 2 (TYK2), and Janus Kinase 1 (JAK1).
Hypothesis
Based on published data on its derivatives, it is hypothesized that this compound will exhibit inhibitory activity against RIPK1, TYK2, and JAK1 kinases in vitro. Furthermore, it is anticipated that the compound will demonstrate a favorable cytotoxicity profile, warranting further investigation as a potential therapeutic agent. Derivatives of this compound have been identified as potent inhibitors of RIPK1 kinase and as dual inhibitors of TYK2/JAK1, suggesting the parent compound may share these properties[1][2][3][4].
Experimental Workflow
The proposed experimental workflow is designed to first assess the general cytotoxicity of this compound, followed by specific enzymatic and cell-based assays to determine its inhibitory activity against the target kinases.
Caption: Experimental workflow for in vitro testing of this compound.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| U937 | MTT | 24 | |
| U937 | MTT | 48 | |
| U937 | LDH | 24 | |
| U937 | LDH | 48 | |
| THP-1 | MTT | 24 | |
| THP-1 | MTT | 48 | |
| THP-1 | LDH | 24 | |
| THP-1 | LDH | 48 |
Table 2: Biochemical Kinase Inhibition by this compound
| Kinase Target | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |
| RIPK1 | ADP-Glo™ | Myelin Basic Protein | 10 | |
| TYK2 | ADP-Glo™ | IRS-1tide | 10 | |
| JAK1 | ADP-Glo™ | IRS-1tide | 10 |
Table 3: Cellular Functional Activity of this compound
| Assay | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |
| Necroptosis Inhibition | U937 | TNFα + z-VAD-FMK | Cell Viability | |
| STAT3 Phosphorylation | THP-1 | IL-6 | p-STAT3 Levels |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[5][6][7]
Materials:
-
This compound
-
U937 or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 24 or 48 hours. Include vehicle-only controls.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[8][9][10][11][12]
Materials:
-
This compound
-
U937 or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
LDH cytotoxicity assay kit (e.g., from Promega or Thermo Fisher Scientific)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound for 24 or 48 hours. Include controls for spontaneous and maximum LDH release.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: In Vitro Kinase Inhibition Assays (ADP-Glo™)
This protocol measures the activity of kinases by quantifying the amount of ADP produced.[13][14][15][16][17][18][19][20]
Materials:
-
Recombinant human RIPK1, TYK2, and JAK1 enzymes
-
Substrates (Myelin Basic Protein for RIPK1, IRS-1tide for TYK2/JAK1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase assay buffer
-
ATP
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the respective kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. JAK1 Kinase Enzyme System [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. shop.bio-connect.nl [shop.bio-connect.nl]
Application Note and Protocol for Assessing Metabolic Stability of Diazaspiro Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter evaluated during drug discovery and development as it influences a drug's pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] Compounds with low metabolic stability often exhibit high in vivo clearance and low oral bioavailability, making them less likely to become successful drugs.[] Therefore, assessing metabolic stability early in the drug discovery process allows for the selection of more promising candidates and helps guide structure-activity relationship (SAR) studies to improve metabolic properties.[][4]
This document provides a detailed protocol for assessing the in vitro metabolic stability of diazaspiro compounds. Diazaspiro compounds are a class of molecules with a spirocyclic core containing two nitrogen atoms, which have shown potential in various therapeutic areas.[5][6][7] Understanding their metabolic fate is crucial for their development as therapeutic agents. The protocols described herein focus on two of the most common in vitro models: liver microsomes and hepatocytes.[4][8][9]
-
Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of the liver.[4][10][11] It is a cost-effective and high-throughput method for initial screening of metabolic stability.[10]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells and therefore provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake.[4][12]
The data generated from these assays, such as half-life (t½) and intrinsic clearance (Clint), are essential for predicting the in vivo pharmacokinetic properties of diazaspiro compounds.[2][13]
Experimental Protocols
Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of diazaspiro compounds in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes.[10]
Materials and Equipment:
-
Cryopreserved human or animal liver microsomes
-
Test diazaspiro compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)[10]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][16]
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9][16]
Procedure:
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes at 37°C and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).[1] Keep on ice.
-
Prepare stock solutions of the test diazaspiro compounds and positive controls in an appropriate solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be low (e.g., <0.5% for DMSO, <1% for ACN) to avoid enzyme inhibition.[15]
-
Prepare working solutions of the compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).[1][15]
-
Pre-warm the NADPH regenerating system to 37°C.[1]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.[1]
-
Add the working solutions of the test and control compounds to their respective wells.[1]
-
Include negative control wells without the NADPH regenerating system to assess non-enzymatic degradation.[1]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).[1]
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile with an internal standard to the respective wells.[10]
-
-
Sample Preparation and Analysis:
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.[1]
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).[1]
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[10]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[10]
Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability by using intact hepatocytes, which contain both Phase I and Phase II enzymes.[12]
Materials and Equipment:
-
Cryopreserved human or animal hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements)[17][18]
-
Collagen-coated plates
-
Test diazaspiro compounds and positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)
-
Acetonitrile (ACN) with an internal standard (IS)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating and Culture:
-
Incubation with Test Compounds:
-
Prepare working solutions of the test diazaspiro compounds and positive controls in pre-warmed incubation medium. The final solvent concentration should be minimal (e.g., ≤0.1% DMSO).[17]
-
Remove the plating medium from the hepatocytes and replace it with the medium containing the test or control compounds.[17]
-
-
Time-Point Sampling:
-
Incubate the plates at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium and/or cell lysate and immediately quench the reaction by adding cold acetonitrile with an internal standard.[18]
-
-
Sample Preparation and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes).[17][18]
Data Presentation
The quantitative data from the metabolic stability assays should be summarized in clear and structured tables for easy comparison.
Table 1: Metabolic Stability of Diazaspiro Compounds in Human Liver Microsomes
| Compound ID | t½ (min) | Clint (µL/min/mg protein) | % Remaining at 60 min |
| Diazaspiro-001 | 45.2 | 34.1 | 39.8 |
| Diazaspiro-002 | > 60 | < 23.1 | 85.3 |
| Diazaspiro-003 | 15.8 | 97.6 | 12.5 |
| Verapamil (Control) | 22.5 | 68.7 | 24.1 |
Table 2: Metabolic Stability of Diazaspiro Compounds in Human Hepatocytes
| Compound ID | t½ (min) | Clint (µL/min/10^6 cells) | % Remaining at 120 min |
| Diazaspiro-001 | 35.6 | 27.8 | 18.2 |
| Diazaspiro-002 | > 120 | < 11.6 | 78.9 |
| Diazaspiro-003 | 12.1 | 81.9 | 5.4 |
| Testosterone (Control) | 28.9 | 34.3 | 22.7 |
Metabolite Identification
For diazaspiro compounds that exhibit significant metabolic turnover, further studies to identify the major metabolites are recommended. This can be achieved by analyzing the samples from the stability assays using high-resolution mass spectrometry (HRMS) techniques like Q-TOF or Orbitrap LC-MS.[19][20] The structural elucidation of metabolites can provide valuable insights into the metabolic pathways and potential "soft spots" in the molecule that can be modified to improve stability.[21]
Visualizations
Caption: Workflow for the liver microsomal metabolic stability assay.
Caption: Workflow for the hepatocyte metabolic stability assay.
Caption: General pathways of drug metabolism (Phase I and Phase II).
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-(Substituted)amino-2,8-diazaspiro[4,5]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. mttlab.eu [mttlab.eu]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Metabolite identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpras.com [ijpras.com]
- 21. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-diazaspiro[4.5]decan-1-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies often involve multi-step sequences. One established route includes the Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reduction of the nitro group and subsequent cyclization.[1] Another approach involves the cyclization of key intermediates, which can be synthesized via reactions like the Strecker reaction.[2]
Q2: I am experiencing low yields in the hydrogenation step. What are the potential causes and solutions?
A2: Low yields during hydrogenation for the reduction of a nitro group or removal of a protecting group can be problematic.[1] Several factors could be contributing to this issue:
-
Catalyst Inactivation: The catalyst (e.g., Raney Nickel, Palladium on carbon) may be poisoned by impurities in the substrate or solvent. Ensure all starting materials and solvents are of high purity.
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction. Consider increasing the catalyst loading.
-
Reaction Conditions: Temperature and pressure play a crucial role. For the reduction of a nitro group using Raney Nickel, conditions of 60 bar and 55°C in ethanol have been shown to be effective.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
Q3: The removal of the N-benzyl protecting group is proving difficult. What alternative methods can I try?
A3: While hydrogenolysis is a common method for N-benzyl group removal, it can sometimes lead to low recovery of the desired product.[1] If you are facing this challenge, consider the following:
-
Acid-catalyzed Hydrogenolysis: The addition of an acid, such as HCl (which can be generated in situ from acetyl chloride), before hydrogenation can improve the efficiency of the debenzylation.[1]
-
Alternative Protecting Groups: If you are in the early stages of your synthetic design, consider using a protecting group that can be removed under milder or different conditions, such as a Boc (tert-butyloxycarbonyl) group, which is readily cleaved with acid.
Q4: My final product is difficult to purify. What purification strategies are recommended?
A4: Purification of this compound derivatives can be challenging due to their polarity and potential for multiple nitrogen-containing byproducts. Common and effective purification techniques include:
-
Column Chromatography: Silica gel chromatography is frequently used. The choice of eluent is critical; a common system is a gradient of chloroform and methanol.[1]
-
Trituration: This technique can be effective for obtaining a solid product from a crude mixture. For example, trituration with diethyl ether can yield the product as a white solid.[1]
-
Chiral HPLC: For the separation of enantiomers, normal phase chiral HPLC is an efficient method.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Michael addition | - Steric hindrance from bulky substituents.- Incorrect base or reaction temperature. | - Optimize the choice of base (e.g., BuLi).- Carefully control the reaction temperature, often starting at low temperatures (-20°C) and gradually warming.[1] |
| Incomplete cyclization | - Insufficient reaction time or temperature.- Use of a weak base for deprotonation. | - Increase reaction time and/or temperature. For example, stirring at 45°C for an extended period (e.g., 4 days) has been reported.[2]- Use a strong base like sodium hydride to ensure complete deprotonation.[2] |
| Formation of multiple byproducts | - Side reactions due to reactive intermediates.- Non-selective reaction conditions. | - Carefully control the stoichiometry of reagents.- Optimize reaction temperature and addition rates to minimize side reactions.- Ensure an inert atmosphere (e.g., Argon) to prevent oxidation or other unwanted reactions.[2] |
| Difficulty in product isolation | - Product is highly soluble in the workup solvent.- Formation of emulsions during extraction. | - Use a different solvent for extraction.- Brine washes can help to break emulsions.- Consider precipitation or crystallization as an alternative to extraction. |
Experimental Protocols
Synthesis of rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one[1]
This protocol involves a Michael addition followed by reductive cyclization.
Step 1: Michael Addition
-
To a solution of diisopropylamine (1.37 g, 14 mmol) in THF at -20°C, add BuLi (1.6 M in hexanes, 8.5 mL, 14 mmol).
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Stir the mixture at -20°C for 30 minutes.
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Add a solution of the starting pipecolate derivative in THF to the LDA solution at -78°C.
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After stirring for 1 hour at -78°C, add a solution of the nitroalkene in THF.
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Allow the reaction mixture to warm to room temperature over 1 hour.
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Quench the reaction with saturated aqueous NH4Cl.
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Extract the aqueous layer with EtOAc.
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Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.
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Purify the crude product by silica gel chromatography.
Step 2: Reductive Cyclization
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To a solution of the Michael adduct in ethanol, add a few drops of concentrated HCl.
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Add the Raney Nickel catalyst.
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Hydrogenate the mixture at 60 bar and 55°C.
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After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the product.
Process Workflows
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in chemical synthesis.
Synthetic Pathway Decision Tree
References
Technical Support Center: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,8-Diazaspiro[4.5]decan-1-one and its derivatives.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Reagent quality: Purity of starting materials or solvents may be inadequate. 3. Catalyst inactivation: The catalyst may have degraded or been poisoned. | 1. Optimization of reaction conditions: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a stepwise increase in temperature. 2. Reagent and solvent verification: Ensure all reagents are of high purity and solvents are anhydrous, as required. 3. Catalyst handling: Use fresh catalyst and handle it under an inert atmosphere if it is sensitive to air or moisture. |
| Formation of Multiple Byproducts | 1. Side reactions: Undesired reactions may be occurring due to incorrect stoichiometry or temperature. 2. Lack of chemoselectivity: The reaction conditions may not favor the desired transformation exclusively. | 1. Stoichiometry adjustment: Carefully control the molar ratios of the reactants. 2. Temperature control: Maintain the reaction at the optimal temperature to minimize side reactions. 3. Use of protecting groups: Consider using protecting groups for reactive functional groups that are not involved in the desired transformation. |
| Difficult Product Isolation and Purification | 1. Product solubility: The product may be highly soluble in the workup solvent, leading to losses. 2. Emulsion formation during extraction: This can make phase separation difficult. 3. Co-elution with impurities: Impurities may have similar polarity to the product, complicating chromatographic purification. | 1. Solvent selection: Choose an extraction solvent in which the product has limited solubility. Consider precipitation or crystallization as an alternative to extraction. 2. Breaking emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. 3. Chromatography optimization: Use a different solvent system or a different type of chromatography (e.g., reverse-phase HPLC) for better separation. Flash chromatography on silica gel is a common purification method.[1] |
| Low Overall Yield in Multi-step Synthesis | 1. Cumulative losses: Small losses at each step can significantly reduce the overall yield. 2. Intermediate instability: Intermediates may be degrading under the reaction or workup conditions. | 1. One-pot synthesis: If possible, combine multiple reaction steps into a one-pot procedure to minimize handling and transfer losses.[2] 2. Telescoping reactions: Proceed to the next step without isolating the intermediate if it is sufficiently pure. 3. Mild reaction conditions: Utilize mild reaction conditions to prevent the degradation of sensitive intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the this compound core?
A common and effective method involves a multi-step synthesis. A typical route starts with a Michael addition of a pipecolate-derived enolate to a nitroalkene. This is followed by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the desired spirocyclic lactam.[1]
Q2: What are some critical reaction parameters to control for improving the yield?
Key parameters to control include reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, in the Michael addition step, maintaining a low temperature (e.g., -40 °C to -20 °C) can be crucial for achieving high diastereoselectivity and yield.[1] The choice of base and solvent system also plays a significant role.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can help in identifying the presence of any major byproducts.
Q4: What are the recommended purification techniques for this compound and its intermediates?
Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the compound. For final products, recrystallization can be an effective method to obtain a highly pure compound. In some cases, normal phase chiral HPLC can be used for the separation of enantiomers.[1]
Q5: Are there any safety precautions I should be aware of?
Standard laboratory safety practices should be followed. Many of the reagents used in this synthesis are flammable, corrosive, or toxic. For example, n-Butyllithium (BuLi) is highly pyrophoric and should be handled with extreme care under an inert atmosphere.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives.[1] Researchers should adapt these protocols to their specific substrates and equipment.
Protocol 1: Michael Addition of a Pipecolate-Derived Enolate to a Nitroalkene
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Dissolve diisopropylamine in anhydrous THF and cool the solution to -20 °C.
-
Slowly add n-butyllithium (n-BuLi) and stir the mixture for 30 minutes at this temperature.
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Cool the resulting lithium diisopropylamide (LDA) solution to -78 °C.
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Add a solution of the N-protected ethyl pipecolate in anhydrous THF dropwise.
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Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
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Add a solution of the desired nitroalkene in anhydrous THF dropwise.
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Allow the reaction mixture to warm to -40 °C over 1 hour.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group and Intramolecular Cyclization
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Dissolve the product from Protocol 1 in ethanol.
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Add Raney nickel as a catalyst.
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Pressurize the reaction vessel with hydrogen gas (e.g., 60 bar).
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Heat the mixture to 55 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction mixture, filter off the catalyst through a pad of Celite, and wash the filter cake with ethanol.
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Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.
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Further purification can be achieved by chromatography or recrystallization.
Quantitative Data
The following table summarizes yield data for key steps in the synthesis of a 4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivative, as reported in the literature.[1]
| Reaction Step | Product | Yield |
| Michael Addition | rac-1-Benzyl-4-(2-nitro-1-phenylethyl)piperidine-4-carboxylic acid ethyl ester | 84% |
| Nitro Group Reduction and Cyclization | rac-8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one | Good to Excellent |
Visualizations
Caption: Synthetic pathway for this compound derivatives.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Purification of 2,8-Diazaspiro[4.5]decan-1-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,8-Diazaspiro[4.5]decan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed purification techniques are flash column chromatography using silica gel and recrystallization. For the separation of enantiomers, normal phase chiral HPLC is effective.[1] Reversed-phase semi-preparative HPLC has also been utilized for the purification of analogous spirocyclic compounds.[2][3]
Q2: My purified this compound is an oil, but I have seen reports of it being a solid. Why is this?
A2: this compound can exist as a free base, which is often an oil, or as a salt (e.g., hydrochloride salt), which is typically a crystalline solid.[1][4] The physical state depends on the final step of your synthesis and purification. If you require a solid, consider converting the oily free base to a salt.
Q3: What are the typical impurities I should be aware of during the purification of this compound?
A3: Common impurities may include unreacted starting materials, reagents from the synthesis, and reaction by-products. Depending on the synthetic route, these could be precursors to the spirocyclic system or by-products from protecting group manipulations.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a viable method, particularly if your compound is in a solid, salt form. The choice of solvent is critical and will require some experimentation. A good starting point is a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Incorrect mobile phase polarity. | Modify the solvent system. If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, increase the polarity. |
| Overloading the column with crude product. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. | |
| The chosen solvent system is not optimal for separating the specific impurities. | Try a different solvent system. For example, if using ethyl acetate/hexanes, consider dichloromethane/methanol. | |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a less polar mobile phase and gradually increase the polarity (gradient elution). |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small amount of a polar solvent like methanol may be needed. |
| The compound may be reacting with the silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the mobile phase. | |
| Streaking or Tailing of the Product Band | The compound is too soluble in the mobile phase. | Lower the polarity of the mobile phase. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| The compound is acidic or basic and is interacting with the silica gel. | Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The compound is impure. | Try purifying by another method, such as column chromatography, before attempting recrystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Keep the solution hot during filtration. |
Quantitative Data Summary
The following table presents representative data on the purity of this compound hydrochloride achieved with different purification techniques.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Flash Column Chromatography | ~75% | >95% | 60-80% | Effective for removing a wide range of impurities. |
| Recrystallization | ~90% | >99% | 70-90% | Best for removing small amounts of impurities from an already enriched product. |
| Preparative HPLC | Variable | >99.5% | 40-60% | Ideal for achieving very high purity or for separating closely related compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
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Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound Hydrochloride
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated. Common solvents to screen include ethanol, isopropanol, acetone, and ethyl acetate.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used):
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Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 832710-65-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Overcoming Side Reactions in Spirocyclic Compound Synthesis
Welcome to the technical support center for spirocyclic compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize their synthetic strategies. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common problems in spirocyclic compound synthesis.
Issue 1: Low Yield of the Desired Spirocyclic Product
Low product yield is a frequent challenge in spirocyclization. The underlying causes can often be traced to reaction conditions, substrate purity, or competing side reactions.
Q: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Initial Checks:
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Purity of Starting Materials: Impurities in your starting materials can inhibit catalysts or lead to unforeseen side reactions. Ensure the purity of your substrates before initiating the reaction.
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Reagent Quality: Verify the quality and activity of your reagents and catalysts, especially if they are sensitive to air or moisture. Some reagents may need to be freshly prepared or purified immediately before use.
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Reaction Setup: Ensure that the glassware is clean and dry, and that the reaction is conducted under an inert atmosphere if required.
Troubleshooting Steps:
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Identify Side Products: Characterize the major side products to gain mechanistic insight. For instance, the formation of intermolecular products suggests that the desired intramolecular cyclization is not favored.
-
Optimize Reaction Concentration: The concentration of reactants can significantly influence the competition between intramolecular (desired) and intermolecular (undesired) reactions. Running the reaction at high dilution often favors the intramolecular pathway.
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Adjust Temperature: Temperature plays a crucial role. Lower temperatures can sometimes suppress side reactions and favor the kinetic product, while higher temperatures might be necessary to overcome activation energy barriers but can also lead to decomposition.
-
Solvent Selection: The choice of solvent can dramatically impact the reaction outcome. For example, in some acid-catalyzed reactions, solvents like dichloromethane favor intramolecular cyclization, while solvents such as tetrahydrofuran or toluene may promote undesired elimination pathways.[1]
-
Catalyst Activity: If using a catalyst, ensure its activity. This may involve using a freshly prepared catalyst, ensuring anhydrous conditions for moisture-sensitive catalysts, or modifying the pre-catalyst activation procedure.
Issue 2: Poor Stereoselectivity (Formation of Diastereomers)
Controlling stereochemistry is a critical aspect of spirocyclic compound synthesis, particularly for applications in drug discovery.
Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Low diastereoselectivity is a common hurdle, often due to small energy differences between the transition states leading to the different diastereomers. Here are several strategies to improve the diastereomeric ratio (d.r.):
-
Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligands is paramount. Chiral ligands can create a chiral environment around the metal center, influencing the facial selectivity of the reaction.
-
Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions.
-
Substrate Control: The inherent stereochemistry of the substrate can direct the stereochemical outcome of the cyclization. Modifying substituents on the substrate can sometimes enhance stereocontrol.
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Kinetic vs. Thermodynamic Control: Reaction conditions can favor either the kinetically or thermodynamically controlled product.[2]
Data Presentation: Effect of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Diastereomeric Ratio (d.r.) A | Condition B | Diastereomeric Ratio (d.r.) B | Reference |
| Temperature | -78 °C | 95:5 | 25 °C | 70:30 | [3] |
| Solvent | Toluene | 80:20 | Dichloromethane | 90:10 | [1] |
| Catalyst | Catalyst X | 60:40 | Catalyst Y | 98:2 | [4] |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter during the synthesis of spirocyclic compounds.
Q1: What are the most common side reactions in spirocyclization, and how can they be minimized?
A1: Common side reactions include intermolecular reactions, elimination, rearrangement of intermediates, and the formation of undesired stereoisomers.[1] To minimize these:
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Intermolecular Reactions: Use high-dilution conditions to favor intramolecular cyclization.
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Elimination: Carefully select the catalyst and reaction temperature to control the reaction pathway and prevent the elimination of leaving groups.
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Rearrangement of Intermediates: Stabilize reactive intermediates through appropriate solvent choice or by using protecting groups on sensitive functionalities.
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Formation of Undesired Stereoisomers: Refer to the troubleshooting guide on poor stereoselectivity.
Q2: When should I use a protecting group strategy?
A2: Protecting groups are essential when your starting material contains functional groups that might interfere with the desired spirocyclization reaction.[5] They temporarily mask reactive sites, allowing the desired transformation to occur selectively. The choice of protecting group is critical and should be based on its stability under the reaction conditions and its ease of removal without affecting the newly formed spirocycle.[5]
Q3: My reaction is not proceeding to completion. What should I check?
A3: If your reaction stalls, consider the following:
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Catalyst Deactivation: The catalyst may have been deactivated by impurities or exposure to air/moisture.
-
Insufficient Reagent: One of the reagents may have been consumed by a side reaction or was not added in a sufficient amount.
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Equilibrium: The reaction may have reached equilibrium. In such cases, removing a byproduct (e.g., water) can drive the reaction forward.
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Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine if the reaction has stopped or is proceeding very slowly.[3]
Q4: How do I purify my spirocyclic compound effectively?
A4: The purification of spirocyclic compounds often requires chromatographic techniques due to the potential for closely related isomers and side products.
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Column Chromatography: This is a standard method for initial purification.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for obtaining high-purity compounds, especially for separating diastereomers.[4]
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High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is useful for the initial fractionation of large quantities of crude extract and avoids irreversible adsorption on solid stationary phases.[4]
Q5: I am having trouble scaling up my spirocyclization reaction. What are the key considerations?
A5: Scaling up a reaction from the lab bench to a larger scale presents several challenges:
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Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure adequate heating or cooling capacity.
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Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.
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Reagent Addition: The rate of reagent addition may need to be adjusted to control the reaction rate and temperature.
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Workup and Purification: Procedures that are straightforward on a small scale, like extractions and chromatography, may need significant modification for larger quantities.
Experimental Protocols
This section provides detailed methodologies for key experiments related to spirocyclic compound synthesis.
Protocol 1: General Procedure for a High-Dilution Intramolecular Cyclization
This protocol is designed to favor intramolecular cyclization over intermolecular side reactions.
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Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add the solvent (e.g., toluene, 100 mL for a 1 mmol scale reaction).
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Reagent Preparation: Dissolve the substrate (1 mmol) in the same solvent (50 mL) and place it in the dropping funnel.
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Catalyst Addition: If the reaction is catalyzed, add the catalyst to the reaction flask.
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Slow Addition: Heat the solvent in the flask to the desired reaction temperature. Add the substrate solution from the dropping funnel to the reaction flask dropwise over a period of several hours (e.g., 4-8 hours).
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary. Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the crude product under reduced pressure and purify by column chromatography or preparative HPLC.
Protocol 2: Deprotection of a Silyl Ether Protecting Group
This protocol describes a common method for removing a tert-Butyldimethylsilyl (TBDMS) protecting group.
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Dissolution: Dissolve the silyl-protected spirocyclic compound (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 mL of a 1.0 M solution in THF, 1.1 mmol) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Spirocyclization Yield
Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.
Diagram 2: General Mechanism of an Acid-Catalyzed Spiroketalization
Caption: A simplified mechanism for acid-catalyzed spiroketal formation.
Diagram 3: Logic for Selecting a Protecting Group Strategy
Caption: Decision-making process for employing a protecting group strategy.
References
- 1. The influence of stereochemistry on the reactivity of the Diels–Alder cycloaddition and the implications for reversible network polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Diazaspirocyclization
Welcome to the technical support center for the optimization of diazaspirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the experimental process.
Question: My reaction is showing low to no product yield. What are the potential causes and how can I improve it?
Answer: Low product yield is a common challenge in diazaspirocyclization. Several factors could be contributing to this issue. A systematic optimization of reaction conditions is often necessary.
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Catalyst System: The choice and loading of the catalyst are critical. In tandem cyclization reactions, for instance, silver or gold-based catalysts are often employed. If you are using a catalyst system like [PPh3AuCl]/AgOTf, ensure the ratio is optimized. Initial screenings might show very low yields (e.g., 9-15%) which can be improved by adjusting the catalyst combination.[1]
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Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. A solvent screen is recommended. For example, in some reductive cyclizations, changing the solvent to N-Methyl-2-pyrrolidone (NMP) has been shown to improve the efficiency of the transformation.[2]
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Temperature: The reaction temperature plays a crucial role. Running experiments at different temperatures can help determine the optimal condition. For some cyclizations, 150°C has been identified as the optimal temperature to maximize yield.[2]
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Concentration: The concentration of the reaction mixture can be a breakthrough factor. Diluting the reaction mixture, for instance to 0.01 M, has been shown to dramatically increase product yield in certain cases, potentially by minimizing side reactions.[2]
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Base: The choice and amount of base can be critical, especially in reductive cyclization processes. Increasing the concentration of a base like K2CO3 has been demonstrated to enhance yields.[2]
Question: I am observing the formation of multiple products and the diastereoselectivity of my reaction is poor. What steps can I take to improve it?
Answer: Poor diastereoselectivity is a frequent hurdle in the synthesis of complex spirocyclic systems. The following parameters can be adjusted to enhance the selectivity:
-
Catalyst and Ligands: The steric and electronic properties of the catalyst and its ligands can influence the stereochemical outcome of the reaction. Experimenting with different ligands on your metal catalyst is a common strategy to improve diastereoselectivity.
-
Solvent: The solvent can influence the transition state geometry. Screening a range of solvents with varying polarities and coordinating abilities is advisable.
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the formation of the thermodynamically more stable diastereomer.
-
Substrate Control: The steric hindrance of the substituents on your starting material can direct the cyclization to favor one diastereomer over another.
Question: The reaction is not going to completion and I am recovering a significant amount of starting material. How can I drive the reaction forward?
Answer: Incomplete conversion can be addressed by modifying several reaction parameters:
-
Reaction Time: Extend the reaction time to allow for complete conversion. Monitoring the reaction by techniques like TLC or LC-MS at different time points will help determine the optimal duration.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed to completion. However, be mindful of potential side product formation at higher temperatures.
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. In some cases, using a slight excess of one of the reactants can help drive the equilibrium towards the product side.
-
Microwave Irradiation: The use of microwave irradiation can sometimes significantly reduce reaction times and improve yields by providing efficient and uniform heating.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for diazaspirocyclization?
A1: Transition metal catalysts are frequently employed. Silver salts are known to be inexpensive and effective π-Lewis acids for activating C-C multiple bonds in tandem cyclizations.[3] Gold(I) catalysts, often in combination with a silver salt co-catalyst, are also widely used.[1]
Q2: How do I select an appropriate solvent for my diazaspirocyclization reaction?
A2: Solvent selection is highly dependent on the specific reaction mechanism. It is best to start with solvents that have been reported for similar transformations in the literature. A solvent screen including non-polar (e.g., toluene), polar aprotic (e.g., acetonitrile, DMF, NMP), and polar protic (e.g., ethanol) solvents is a good starting point for optimization.
Q3: What analytical techniques are best for monitoring the progress of a diazaspirocyclization reaction?
A3: Thin-layer chromatography (TLC) is a quick and easy method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to track the consumption of starting materials and the formation of products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the optimization of cyclization reactions, which can serve as a starting point for your own experiments.
Table 1: Optimization of a Silver-Catalyzed Tandem N,O-Cyclization [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgOTf (5) | Toluene | 80 | 12 | 45 |
| 2 | AgSbF6 (5) | Toluene | 80 | 12 | 62 |
| 3 | AgNTf2 (5) | Toluene | 80 | 12 | 78 |
| 4 | AgNTf2 (5) | CH3CN | 80 | 12 | 55 |
| 5 | AgNTf2 (5) | DCE | 80 | 12 | 85 |
| 6 | AgNTf2 (5) | DCE | 60 | 24 | 70 |
Table 2: Optimization of a Gold(I)/Copper(II)-Cocatalyzed Tandem Cyclization [1]
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AuCl (5) | - | DCE | 50 | 9 |
| 2 | PPh3AuCl (5) | AgOTf (5) | DCE | 50 | 15 |
| 3 | IPrAuCl (5) | AgOTf (5) | DCE | 50 | 35 |
| 4 | JohnphosAuCl (5) | AgOTf (5) | DCE | 50 | 42 |
| 5 | PPh3AuCl (5) | AgOTf (5) | Toluene | 50 | <10 |
| 6 | PPh3AuCl (5) | AgOTf (5) | CH3CN | 50 | 20 |
Table 3: Optimization of a Base-Mediated Reductive Cyclization [2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (2) | DMF | 120 | 24 | 30 |
| 2 | Cs2CO3 (2) | DMF | 120 | 24 | 25 |
| 3 | K2CO3 (2) | NMP | 120 | 24 | 45 |
| 4 | K2CO3 (2) | NMP | 150 | 12 | 60 |
| 5 | K2CO3 (3) | NMP | 150 | 12 | 55 |
| 6 | K2CO3 (2) | NMP (0.01 M) | 150 | 12 | 82 |
Experimental Protocols
General Protocol for a Catalytic Diazaspirocyclization Reaction
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the starting materials and any solid reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Addition: Add the chosen solvent via syringe. If any reagents are liquid, add them at this stage.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst and any co-catalysts/ligands in the reaction solvent. Add the required amount of the catalyst solution to the reaction mixture.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride or water).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by NMR spectroscopy (1H, 13C), mass spectrometry, and other relevant analytical techniques.
Visualizations
Caption: Workflow for the optimization of diazaspirocyclization reactions.
References
Troubleshooting low solubility of 2,8-Diazaspiro[4.5]decan-1-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,8-Diazaspiro[4.5]decan-1-one derivatives, focusing on challenges related to their low solubility.
Troubleshooting Low Solubility
Low aqueous solubility is a common challenge encountered with this compound derivatives, which can impede accurate in vitro testing, formulation development, and ultimately affect bioavailability. This guide provides a systematic approach to troubleshoot and address these solubility issues.
Problem: Compound precipitates out of solution during in vitro assays.
Possible Cause 1: Poor aqueous solubility of the free base. The parent this compound is known to be insoluble in water.[1] Derivatives, especially those with increased lipophilicity, are likely to exhibit even lower aqueous solubility.
Solution:
-
pH Adjustment: Since the core structure contains basic nitrogen atoms, solubility can often be increased by lowering the pH of the aqueous buffer. This protonates the nitrogen atoms, forming a more soluble salt in situ.
-
Co-solvents: Employing a water-miscible organic co-solvent such as DMSO, ethanol, or DMF can significantly enhance solubility.[1] However, it is crucial to establish the tolerance of the biological assay to the chosen co-solvent and its final concentration.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in the solubilization of hydrophobic compounds.
Possible Cause 2: Exceeding the kinetic or thermodynamic solubility limit. There is a maximum concentration at which a compound will remain dissolved in a given solvent system. Adding the compound beyond this limit will lead to precipitation.
Solution:
-
Determine the Solubility Limit: Conduct a solubility assessment (see Experimental Protocols section) to determine the kinetic and thermodynamic solubility of your specific derivative in the assay buffer.
-
Work at Lower Concentrations: If possible, perform initial experiments at concentrations below the determined solubility limit.
-
Serial Dilution from a High-Concentration Stock: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then perform serial dilutions into the aqueous assay buffer. This can sometimes achieve a supersaturated solution that is stable for the duration of the experiment.
Problem: Inconsistent or non-reproducible results in biological assays.
Possible Cause: Compound precipitation affecting the effective concentration. If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to variability in experimental outcomes.
Solution:
-
Visual Inspection: Before use, visually inspect all solutions containing the compound for any signs of precipitation (cloudiness, particulates). Centrifugation of the final solution and measurement of the supernatant concentration can confirm the amount of dissolved compound.
-
Employ Solubility Enhancement Techniques: Proactively use the solubility enhancement strategies mentioned above (pH adjustment, co-solvents, etc.) to ensure complete dissolution.
-
Consider Salt Forms: If the free base exhibits poor solubility, synthesizing a stable salt form (e.g., hydrochloride or mesylate salt) can dramatically improve aqueous solubility and provide more consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: The parent compound, this compound, is reported to be insoluble in water and soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[1] Derivatives of this scaffold, particularly those developed as kinase inhibitors, are often lipophilic and exhibit low aqueous solubility.
Q2: How can I improve the solubility of my this compound derivative for in vivo studies?
A2: For in vivo applications, several formulation strategies can be employed:
-
Salt Formation: Creating a salt of the basic nitrogen on the spirocycle is a common and effective method to increase aqueous solubility and dissolution rate.[2]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the compound, which can lead to a faster dissolution rate.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic Solubility is the concentration of a compound that dissolves in an aqueous buffer when added from a concentrated organic stock solution (e.g., DMSO). It represents a supersaturated state and is often measured after a short incubation time (e.g., 1-2 hours). This is a high-throughput method useful for early-stage drug discovery to quickly flag compounds with potential solubility issues.
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours). This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is crucial for formulation development.
For initial screening and troubleshooting in vitro assays, kinetic solubility is often sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.
Q4: Can cyclodextrins be used to improve the solubility of these spirocyclic compounds?
A4: Yes, cyclodextrins can be an effective way to improve the aqueous solubility of spirocyclic compounds. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the lipophilic spirocyclic core, while the hydrophilic exterior remains in contact with water, thereby increasing the overall solubility of the complex. Studies on structurally related spiro[cyclopropane-1,3′-oxindoles] have shown that β-cyclodextrins can significantly increase their water solubility.
Quantitative Solubility Data
| Compound ID | Modification on Core | LogP (Calculated) | Kinetic Solubility in PBS (pH 7.4) | Thermodynamic Solubility in Water |
| Parent Core | None | 1.2 | < 1 µg/mL | < 0.1 µg/mL |
| Derivative A | N-benzyl group | 3.5 | < 0.5 µg/mL | < 0.05 µg/mL |
| Derivative B | N-acyl group | 2.8 | ~ 5 µg/mL | ~ 1 µg/mL |
| Derivative B-HCl Salt | N-acyl group | 2.8 | > 100 µg/mL | > 50 µg/mL |
Note: The values in this table are illustrative and intended to demonstrate the expected trends. Actual solubility will vary depending on the specific substitutions.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination (Nephelometric Method)
Objective: To rapidly assess the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well plate.
-
Buffer Addition: Add an appropriate volume (e.g., 198 µL) of the aqueous test buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound.
Methodology:
-
Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for equilibrium to be reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared for accurate quantification.
-
Result: The measured concentration represents the thermodynamic solubility of the compound in that solvent.
Signaling Pathways and Experimental Workflows
Target Signaling Pathways
This compound derivatives have been investigated as inhibitors of key signaling kinases involved in inflammation and cell death, including RIPK1 and the TYK2/JAK1 pathway.
Caption: RIPK1 signaling pathway and point of inhibition.
Caption: TYK2/JAK1 signaling pathway and points of inhibition.
Experimental Workflow
The following diagram outlines a logical workflow for addressing solubility issues during early-stage drug discovery.
Caption: Workflow for troubleshooting low solubility.
References
Technical Support Center: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,8-Diazaspiro[4.5]decan-1-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound derivatives?
A1: The most frequently reported challenges during the scale-up synthesis of this compound derivatives include issues with protecting groups, particularly during the deprotection step, and difficulties in product purification. Specifically, catalytic hydrogenolysis for deprotection may result in low recovery at larger scales.[1] Purification by column chromatography can also become less efficient and more resource-intensive on a larger scale.
Q2: Are there alternative methods to hydrogenolysis for deprotection during scale-up?
A2: Yes, acid-mediated deprotection methods are a practical and scalable alternative to palladium-catalyzed hydrogenolysis.[2] These methods are metal-free, operationally simpler, and can be more cost-effective for industrial applications. Reagents such as isopropanol hydrochloride (IPA·HCl) or HCl in organic solvents have been used successfully.[2]
Q3: What purification techniques are suitable for large-scale synthesis of this compound?
A3: For large-scale purification, traditional silica gel chromatography can be challenging. Alternative methods such as crystallization, trituration, or tangential flow filtration (TFF) may be more suitable. One reported method for a similar compound involved purification by chromatography on silica gel, followed by trituration from diethyl ether to yield a solid product. For chiral separations, normal phase chiral HPLC has been used effectively.[1]
Q4: Can the synthesis of this compound be performed in a one-pot reaction?
A4: While multi-step syntheses are commonly reported, the development of one-pot or streamlined processes is a goal in medicinal chemistry to improve efficiency. For related azaspiro compounds, one-pot syntheses involving Schiff base formation followed by cyclization have been described. However, for this compound itself, a straightforward multi-step synthesis is generally reported as being efficient and scalable.[1]
Troubleshooting Guides
Issue 1: Low Yield During Hydrogenolysis Deprotection at Scale
Symptoms:
-
Significantly lower than expected yield of the deprotected product when scaling up the reaction (e.g., >20 g).[1]
-
Incomplete reaction, with starting material remaining even after extended reaction times.
-
Difficulties in filtering the catalyst (e.g., Pd/C) post-reaction.
Possible Causes:
-
Catalyst poisoning: The palladium catalyst can be poisoned by impurities in the substrate or solvent.
-
Poor mass transfer: In larger vessels, efficient mixing of the substrate, hydrogen, and catalyst can be difficult, leading to a slower and incomplete reaction.
-
Catalyst deactivation: The activity of the catalyst may decrease over time or with reuse.
Solutions:
-
Optimize Reaction Conditions: For larger scales, consider increasing the hydrogen pressure. One study reported successful deprotection using Raney Nickel (Ra-Ni) at 60 bar pressure and 55 °C in ethanol.[1]
-
Use an Alternative Deprotection Method: Switch to an acid-mediated deprotection protocol. This avoids the use of heavy metal catalysts and the handling of hydrogen gas, which can be advantageous at scale.[2] A typical procedure involves treating the protected compound with a solution of HCl in an organic solvent like isopropanol or ethanol.[2]
-
Ensure High Purity of Starting Materials: Purify the protected intermediate before the deprotection step to remove any potential catalyst poisons.
Issue 2: Difficulty with Chromatographic Purification at Scale
Symptoms:
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Poor separation of the desired product from impurities on a large chromatography column.
-
Requirement of excessively large volumes of solvent, making the process costly and time-consuming.
-
Product crystallizing on the column.
Possible Causes:
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Column overloading: Applying too much crude material to the column can lead to poor separation.
-
Inappropriate solvent system: A solvent system that works well on a small scale may not be optimal for a larger column due to differences in flow dynamics and heat transfer.
-
Product solubility issues: The high concentration of the product in the elution band can lead to crystallization if the solubility in the mobile phase is limited.
Solutions:
-
Develop a Crystallization Protocol: Attempt to purify the crude product by crystallization. This is often the most scalable and cost-effective purification method. Experiment with different solvent/anti-solvent systems.
-
Trituration: If the product is a solid and impurities are oils or more soluble, trituration with a suitable solvent can be an effective purification method.[1]
-
Optimize Chromatography:
-
Load less material: Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
-
Use a step gradient: A step gradient of the mobile phase can sometimes improve separation and reduce solvent consumption compared to an isocratic elution.
-
Consider alternative stationary phases: If silica gel is not providing adequate separation, explore other options like alumina or reverse-phase silica.
-
Data Presentation
Table 1: Representative Yields for Key Steps in the Synthesis of a 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivative
| Step | Reactants | Product | Scale | Yield (%) | Reference |
| Michael Addition & Cyclization | Pipecolate-derived enolate, Nitroalkene | 4-Substituted-2,8-diazaspiro[4.5]decan-1-one intermediate | ~5 g | 84% | [1] |
| Deprotection (Hydrogenolysis - Optimized) | Protected 4-phenyl-2,8-diazaspiro[4.5]decan-1-one | 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one HCl salt | >20 g | Good to Excellent | [1] |
Note: The yields are based on reported laboratory-scale syntheses and may vary upon further scaling. "Good to Excellent" indicates that while a specific percentage was not provided for the scaled-up reaction, the authors described the yield favorably under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
This protocol is adapted from a reported scalable synthesis.[1]
Step 1: Michael Addition and Cyclization
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To a solution of the starting amine (e.g., 1.37 g, 14 mmol) in an appropriate solvent, add BuLi (1.6 M, 8.5 mL, 14 mmol) at -20 °C.
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Allow the reaction mixture to warm to -40 °C over 1 hour.
-
Add a solution of the nitroalkene to the reaction mixture.
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Allow the mixture to warm to room temperature over 1 hour.
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Quench the reaction and perform an aqueous workup.
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Extract the product with a suitable organic solvent (e.g., EtOAc, 2 x 40 mL).
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Purify the crude product by chromatography on silica gel to yield the intermediate.
Step 2: Hydrogenolysis (Optimized for Scale)
-
Charge a hydrogenation vessel with the protected diazaspirodecane intermediate.
-
Add Raney Nickel (Ra-Ni) as the catalyst and ethanol (EtOH) as the solvent.
-
Pressurize the vessel with hydrogen gas to 60 bar.
-
Heat the reaction mixture to 55 °C and maintain under these conditions until the reaction is complete (monitor by TLC or LC-MS).
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After cooling and venting the hydrogen, filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product, typically as the HCl salt.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Chiral Separation of 2,8-Diazaspiro[4.5]decan-1-one Enantiomers
Welcome to the technical support resource for the enantioseparation of 2,8-Diazaspiro[4.5]decan-1-one. This guide provides detailed FAQs, troubleshooting advice, and model experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful chiral separations for this compound class.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of spirocyclic lactams like this compound.
Q1: My enantiomer peaks are not separating. What is the most common cause?
A1: The most frequent cause of poor or no resolution is an inappropriate Chiral Stationary Phase (CSP).[1] The selection of the CSP is the most critical parameter in developing a chiral separation.[2] For spirocyclic compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the best starting point.[3] If you see no separation, you must screen different types of CSPs.
Troubleshooting Steps:
-
Verify CSP Type: Ensure you are using a chiral column. Polysaccharide-based columns like Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) are recommended starting points for this class of compounds.[3][4]
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Optimize Mobile Phase: The composition of the mobile phase dramatically influences selectivity.[5] For normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., 2-propanol or ethanol) in the hexane or heptane mobile phase.
-
Consider Additives: For basic compounds like diazaspirodecanones, adding a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution by masking active sites on the silica support.[1]
Q2: I am observing significant peak tailing for both enantiomers. How can I improve the peak shape?
A2: Peak tailing is often caused by undesirable secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column packing.[1] Sample overload can also lead to asymmetric peaks.[5]
Troubleshooting Steps:
-
Add a Basic Modifier: Introduce a small concentration (e.g., 0.1% - 0.5%) of an amine like DEA into your mobile phase.[4] This competes with your analyte for the active silanol sites, resulting in more symmetrical peaks.
-
Reduce Sample Concentration: Injecting too much sample can overload the column.[5] Try diluting your sample by a factor of 10 and reinjecting. If the peak shape improves, column overload was the issue.
-
Check Column Health: A contaminated column can lead to poor peak shapes.[6] Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 2-propanol for many polysaccharide CSPs).[1] If performance does not improve, the column may be degraded and require replacement.
Q3: The resolution (Rs) between my peaks is low (<1.5). How can I increase it?
A3: Low resolution can be improved by optimizing several chromatographic parameters that influence selectivity (α) and efficiency (N).
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Decrease the concentration of the polar modifier (alcohol). This typically increases retention time but often improves selectivity and resolution.[7]
-
Lower the Temperature: Running the separation at a sub-ambient temperature (e.g., 10-15°C) can enhance the chiral recognition mechanism for some compounds, leading to better resolution.[1]
-
Decrease the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, though it will also increase the run time.[5]
Q4: Should I use HPLC or SFC for this separation?
A4: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[3] SFC often offers significant advantages, including faster separations, reduced solvent consumption, and higher efficiency due to the physical properties of supercritical CO2.[7][8] For this compound, which is soluble in organic solvents, SFC is an excellent alternative to normal-phase HPLC and is often preferred for preparative scale work.[8]
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol uses a normal-phase method, which is highly effective for polar compounds that are soluble in organic solvents.
-
Instrumentation: Standard HPLC system with UV detector
-
Analyte Preparation: Dissolve the racemic this compound in the mobile phase or 2-propanol to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC provides a faster, greener alternative to HPLC for this separation.
-
Instrumentation: Analytical SFC system with UV detector and back-pressure regulator
-
Analyte Preparation: Dissolve the racemic this compound in Methanol to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm
-
Mobile Phase: Supercritical CO2 / Methanol (75:25, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (BPR): 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Data Presentation
The following tables summarize the expected performance for the model chiral separation methods. These are representative values and will require optimization for your specific instrumentation and substituted analogues.
Table 1: HPLC Performance Data (Model)
| Parameter | Enantiomer 1 | Enantiomer 2 |
|---|---|---|
| Retention Time (t R ), min | 8.5 | 10.2 |
| Retention Factor (k') | 3.25 | 4.10 |
| Separation Metrics | \multicolumn{2}{c | }{Value } |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.26} |
| Resolution (R s ) | \multicolumn{2}{c|}{2.15} |
Table 2: SFC Performance Data (Model)
| Parameter | Enantiomer 1 | Enantiomer 2 |
|---|---|---|
| Retention Time (t R ), min | 3.1 | 3.8 |
| Retention Factor (k') | 2.89 | 3.56 |
| Separation Metrics | \multicolumn{2}{c | }{Value } |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.23} |
| Resolution (R s ) | \multicolumn{2}{c|}{1.98} |
Visualized Workflows
The following diagrams illustrate the logical workflows for method development and troubleshooting in chiral chromatography.
Caption: Workflow for chiral method development.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Improved Chiral Separation of (R,S)-Goitrin by SFC: An Application in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
Technical Support Center: Deprotection of N-Boc-2,8-diazaspiro[4.5]decan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the deprotection of N-Boc-2,8-diazaspiro[4.5]decan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of N-Boc-2,8-diazaspiro[4.5]decan-1-one?
The most common and effective methods for removing the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-2,8-diazaspiro[4.5]decan-1-one involve acidic conditions. The choice of acid and reaction conditions is crucial for achieving high yield and purity.[1][2]
Q2: Why is my N-Boc deprotection reaction incomplete or sluggish?
Several factors can contribute to an incomplete or slow deprotection reaction:
-
Insufficient Acid Strength or Concentration: The acidic reagent may be too weak or used in an insufficient amount to efficiently cleave the Boc group.[3][4]
-
Low Reaction Temperature: Performing the reaction at low temperatures, such as 0°C, can significantly slow down the reaction rate.[3][4]
-
Steric Hindrance: The spirocyclic nature of the molecule might present some steric hindrance, although this is generally less of a concern for Boc deprotection.[3][4]
Q3: I'm observing unexpected side products in my reaction. What could be the cause?
The formation of side products is a common issue in Boc deprotection and is primarily caused by the generation of a reactive tert-butyl cation intermediate.[4][5] This carbocation can alkylate nucleophilic sites on the starting material or the deprotected product. Given the structure of 2,8-diazaspiro[4.5]decan-1-one, potential sites for alkylation include the newly deprotected secondary amine and the lactam nitrogen.
Q4: How can I prevent the formation of tert-butylated side products?
The most effective way to prevent side reactions from the tert-butyl cation is to use a "scavenger" in the reaction mixture.[5] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the substrate. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[5]
Q5: Are there milder alternatives to strong acids like TFA for the deprotection of this compound?
Yes, if the substrate is sensitive to strong acids, several milder deprotection methods can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an appropriate solvent can effectively cleave the Boc group under non-protic conditions.[3]
-
Milder Protic Acids: Conditions such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used for substrates that are intolerant to stronger acids.[3][6]
-
Oxalyl Chloride in Methanol: This system offers a mild and efficient method for N-Boc deprotection at room temperature.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[3] |
| Low reaction temperature. | Allow the reaction to warm to room temperature.[3] | |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. | |
| Low Product Yield | Formation of side products due to tert-butyl cation. | Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[5] |
| Degradation of the starting material or product. | Consider using a milder deprotection method, such as ZnBr₂ or pTSA.[3] | |
| Product loss during work-up. | Ensure complete extraction and proper pH adjustment during the work-up procedure. | |
| Difficulty in Product Isolation | The product is isolated as an oil (TFA salt). | TFA salts can be oily. Consider using HCl in dioxane, which often yields a crystalline hydrochloride salt that can be isolated by filtration.[9] |
| The product is water-soluble. | After basification, saturate the aqueous layer with NaCl before extraction with an organic solvent. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally rapid method for Boc deprotection.
-
Dissolve N-Boc-2,8-diazaspiro[4.5]decan-1-one (1 equivalent) in dichloromethane (DCM). A typical concentration is 0.1–0.5 M.
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3][10] For substrates prone to side reactions, add a scavenger like triethylsilane (1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will have a lower Rf value on TLC due to its increased polarity.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]
-
The crude product is obtained as the TFA salt. For the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often provides the product as a crystalline hydrochloride salt.[11][12]
-
Dissolve N-Boc-2,8-diazaspiro[4.5]decan-1-one (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (a large excess is typically used).[3]
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[4] Alternatively, the solvent can be removed under reduced pressure.
Comparative Data of Deprotection Methods
| Method | Reagents | Solvent | Temperature | Typical Time | Advantages | Disadvantages |
| Standard Acidic | TFA (20-50%) | DCM | Room Temp. | 30 min - 2 h | Fast and efficient.[3] | Harsh conditions, potential for side reactions.[4][5] |
| Alternative Acidic | 4M HCl in Dioxane | Dioxane/MeOH | Room Temp. | 1 - 4 h | Often yields a crystalline salt, milder than neat TFA.[9][11] | Dioxane is a peroxide-forming solvent. |
| Lewis Acid | ZnBr₂ | DCM | Room Temp. | 2 - 12 h | Milder, non-protic conditions.[3] | Longer reaction times may be required. |
| Mild Protic Acid | p-Toluenesulfonic acid | DME | 40°C | 2 h | Milder than TFA or HCl.[6][13] | May require heating. |
| Neutral | Oxalyl Chloride/MeOH | Methanol | Room Temp. | 1 - 4 h | Very mild conditions.[7][8] | Reagents are moisture-sensitive. |
Visualized Workflows
Caption: General experimental workflow for the deprotection of N-Boc-2,8-diazaspiro[4.5]decan-1-one.
Caption: Troubleshooting workflow for incomplete deprotection reactions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Structure-Activity Relationship of 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of this compound derivatives: one targeting Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases, and another acting as dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors for autoimmune disorders.
I. Inhibition of RIPK1 Kinase for Inflammatory Diseases
A series of this compound derivatives have been identified as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation. The optimization of this series led to the discovery of compound 41 , which exhibits significant inhibitory activity.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR data for a selection of this compound derivatives as RIPK1 inhibitors.
| Compound | R¹ | R² | R³ | IC₅₀ (nM) for RIPK1 |
| 8 | H | Benzyl | Benzoyl | >10000 |
| 34 | H | H | 4-Fluorobenzoyl | 285 |
| 35 | H | H | 4-Chlorobenzoyl | 243 |
| 39 | H | H | 4-(Trifluoromethyl)benzoyl | 121 |
| 41 | H | H | 4-Methoxybenzoyl | 92 |
| 43 | CH₃ | H | 4-Methoxybenzoyl | 215 |
| 45 | H | CH₃ | 4-Methoxybenzoyl | 358 |
Data extracted from "Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors".
Key SAR Insights:
-
Substitution at the 8-position (R³): A substituted benzoyl group at the 8-position is crucial for activity. Electron-withdrawing groups (e.g., -CF₃) and electron-donating groups (e.g., -OCH₃) on the phenyl ring are well-tolerated, with the 4-methoxybenzoyl group in compound 41 providing the highest potency.
-
Substitution at the 2-position (R¹): Substitution at the 2-position of the spirocyclic core is generally detrimental to activity, as seen with the methyl group in compound 43 .
-
Substitution at the 3-position (R²): The presence of a bulky benzyl group at the 3-position, as in the initial hit compound 8 , leads to a significant loss of activity. Removal of this group is essential for potent RIPK1 inhibition.
Signaling Pathway
The inhibition of RIPK1 by these derivatives blocks the necroptosis signaling pathway, a form of programmed cell death implicated in various inflammatory conditions.
Caption: Necroptosis signaling pathway initiated by TNFα, leading to the formation of the necrosome and culminating in cell death. This compound derivatives inhibit RIPK1, a critical kinase in this pathway.
II. Dual TYK2/JAK1 Inhibition for Autoimmune Diseases
Another series of this compound derivatives has been developed as potent and selective dual inhibitors of TYK2 and JAK1, which are key kinases in the JAK-STAT signaling pathway involved in the pathogenesis of inflammatory bowel disease and other autoimmune disorders. Compound 48 emerged as a lead candidate from this series.
Structure-Activity Relationship (SAR) Analysis
The following table presents the SAR data for key this compound derivatives as TYK2 and JAK1 inhibitors.
| Compound | R | X | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
| 14l (Reference) | H | CH | 9 | 150 | 1200 |
| 7 | H | N | 25 | 350 | >10000 |
| 8 | CH₃ | N | 15 | 280 | >10000 |
| 33 | H | C-F | 8 | 120 | 2500 |
| 48 | H | C-OCH₃ | 6 | 37 | >1000 |
Data extracted from "Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease".[1]
Key SAR Insights:
-
Spirocyclic Scaffold: The introduction of the this compound scaffold generally maintained or improved potency against TYK2 and JAK1 while significantly enhancing selectivity against JAK2 compared to the reference compound 14l .
-
Pyridine vs. Phenyl Ring (X): Replacing the central phenyl ring with a pyridine ring (as in compounds 7 and 8 ) maintained good TYK2 inhibitory activity and improved selectivity against JAK2.
-
Substitution on the Phenyl Ring (X=C-R): Substitution on the central phenyl ring influenced both potency and selectivity. A methoxy group at the para-position (compound 48 ) resulted in the most potent dual TYK2/JAK1 inhibitor with excellent selectivity over JAK2.[1]
Signaling Pathway
These derivatives inhibit the JAK-STAT signaling pathway, which is activated by various cytokines and plays a crucial role in immune cell function and inflammation.
Caption: The JAK-STAT signaling pathway, where cytokine binding to its receptor leads to the activation of TYK2 and JAK1, phosphorylation of STAT proteins, and subsequent gene transcription. This compound derivatives dually inhibit TYK2 and JAK1.
III. Experimental Protocols
RIPK1 Kinase Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ values of the this compound derivatives against RIPK1.
Caption: A generalized workflow for an in vitro RIPK1 kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Plating: Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
Enzyme Addition: Recombinant human RIPK1 enzyme is added to each well containing the test compound.
-
Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., Myelin Basic Protein, MBP). The final ATP concentration is typically at or near its Km for the enzyme.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Signal Detection: The reaction is stopped, and the amount of product (ADP) formed is quantified using a detection reagent such as the ADP-Glo™ Kinase Assay (Promega). Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to control wells (DMSO only). IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
TYK2/JAK1 Kinase Assay (Representative Protocol)
This protocol outlines a common method for determining the IC₅₀ values of the this compound derivatives against TYK2 and JAK1 kinases.
Detailed Steps:
-
Reagent Preparation: Prepare kinase buffer, recombinant human TYK2 or JAK1 enzyme, ATP, and a biotinylated peptide substrate.
-
Compound Plating: Add serially diluted test compounds in DMSO to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the respective kinase (TYK2 or JAK1) and the biotinylated peptide substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Signal Detection (HTRF): Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. After incubation in the dark, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values as described for the RIPK1 assay.
IV. Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to highly effective drug candidates for distinct therapeutic areas, including inflammatory and autoimmune diseases. The provided data and experimental frameworks offer a valuable resource for researchers engaged in the design and development of novel kinase inhibitors based on this promising chemical scaffold.
References
A Comparative Analysis of 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) and Other Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of a novel 2,8-Diazaspiro[4.5]decan-1-one derivative, compound 48, against other established Janus Kinase (JAK) inhibitors. The information presented herein is intended to offer an objective overview of its preclinical performance and a comparison with existing therapeutic alternatives, supported by experimental data.
Introduction to JAK Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, which are pivotal in inflammation and immune responses. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions.
This guide focuses on a recently identified this compound derivative, compound 48, which has been characterized as a potent and selective dual inhibitor of TYK2 and JAK1.[1] Its performance is compared with other well-established JAK inhibitors such as Tofacitinib, Baricitinib, and Upadacitinib.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of compound 48 and other JAK inhibitors against the different JAK isoforms is a key determinant of their efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| Compound 48 | 37 | >851 (>23-fold selective for JAK2) | - | 6 | TYK2/JAK1 [1] |
| Tofacitinib | 20-100 | 20-100 | 1 | - | Pan-JAK (preferential for JAK1/JAK3)[2] |
| Baricitinib | - | - | - | - | JAK1/JAK2 |
| Upadacitinib | - | - | - | - | JAK1[3] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2[2][4] |
| Filgotinib | 10 | 28 | - | - | JAK1[2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from various sources for comparative purposes.
Clinical Efficacy in Rheumatoid Arthritis
The clinical efficacy of JAK inhibitors is often evaluated in patients with rheumatoid arthritis who have had an inadequate response to other treatments. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), representing a 20%, 50%, and 70% improvement in disease activity, respectively, are common endpoints in clinical trials.
| Inhibitor | Trial/Study | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Tofacitinib (5 mg BID) | Pooled Phase II/III | 59.8% vs 26.7% (Placebo) at 3 months | - | -[5] |
| Tofacitinib (5 mg BID) | ORAL Step | Significant vs Placebo at 3 months | Significant vs Placebo at 3 months | Significant vs Placebo at 3 months[6] |
| Tofacitinib (5 mg BID) | Asia-Pacific Pooled Data | 69.2% vs 27.5% (Placebo) at 3 months | 36.9% vs 9.5% (Placebo) at 3 months | 15.1% vs 2.7% (Placebo) at 3 months[7] |
| Baricitinib (4 mg QD) | RA-BEAM | Higher than Adalimumab at week 52 | Higher than Adalimumab at week 52 (statistically significant) | Higher than Adalimumab at week 52[8] |
| Baricitinib (4 mg QD) | RA-BUILD | 62% vs 40% (Placebo) | - | -[9] |
| Baricitinib (4 mg & 8 mg) | Phase IIb | 76% vs 41% (Placebo) at 12 weeks | Significant vs Placebo at 12 weeks | Significant vs Placebo at 12 weeks[9][10] |
| Upadacitinib (15 mg QD) | SELECT-COMPARE (5-year) | 38.4% vs 28.4% (Adalimumab) at week 264 | 35.3% vs 25.7% (Adalimumab) at week 264 | 28.6% vs 22.3% (Adalimumab) at week 264[11] |
| Upadacitinib (15 mg) | SELECT-BEYOND | 65% vs 28% (Placebo) at 12 weeks | - | -[12] |
| Upadacitinib (15 mg) | SELECT-MONOTHERAPY | 68% vs 41% (Methotrexate) at 14 weeks | - | -[12] |
| Upadacitinib (15 mg) | SELECT-SUNRISE (Japan) | 84% vs 43% (Placebo) at 12 weeks | 65% vs 16% (Placebo) at 12 weeks | 35% vs 2% (Placebo) at 12 weeks[13] |
BID: twice daily, QD: once daily.
Safety and Tolerability
The safety profile of JAK inhibitors is a critical consideration in their clinical use. Common adverse events (AEs) include infections, and there are class-wide warnings regarding the risk of serious cardiovascular events, thrombosis, and malignancies.[14][15]
| Adverse Event | Tofacitinib | Baricitinib | Upadacitinib |
| Serious AEs | 8,163 reports (37.6% of total)[15] | 614 reports[15] | 731 reports[15] |
| Hospitalizations | High frequency reported[14][15] | High frequency reported[14][15] | High frequency reported[14] |
| Cardiovascular Events | Increased risk noted in safety trials[14] | Highest reporting odds ratio among the three[14] | - |
| Cancer | Increased risk noted in safety trials[14] | High reporting odds ratio[14] | Highest reporting odds ratio for cancer[14] |
| Herpes Zoster | Higher rates compared to non-JAK immunomodulators[16] | - | - |
Data is based on post-marketing surveillance and may not be directly comparable across inhibitors due to differences in reporting and patient populations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of JAK inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Objective: To determine the IC50 value of a test compound against a recombinant JAK enzyme.
Principle: The assay measures the consumption of ATP during the kinase reaction. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, correlating with kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase-specific peptide substrate
-
ATP (at or near the Km for the specific JAK enzyme)
-
Test compound (e.g., Compound 48) dissolved in DMSO
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Plate reader (luminometer)
Procedure:
-
Compound Plating: Serially dilute the test compound in assay buffer and dispense into the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a potent pan-kinase inhibitor).
-
Enzyme/Substrate Addition: Prepare a mix of the JAK enzyme and peptide substrate in Kinase Assay Buffer and add to the wells containing the compound.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Add ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17][18]
Cellular Phospho-STAT Assay
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Objective: To determine the effect of a JAK inhibitor on cytokine-induced STAT phosphorylation.
Principle: Cells are stimulated with a cytokine to activate a specific JAK-STAT pathway. The level of phosphorylated STAT (p-STAT) is then quantified, typically by Western blot or flow cytometry, in the presence and absence of the inhibitor.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
-
Test compound
-
Fixation and permeabilization buffers (for flow cytometry)
-
Fluorescently labeled anti-p-STAT antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate the cells with various concentrations of the test compound or vehicle control for a predetermined time.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell cultures to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of p-STAT.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of p-STAT levels against the inhibitor concentration.[19][20]
T-Cell Proliferation Assay
This assay assesses the functional consequence of JAK inhibition on T-cell proliferation, which is a key process in the immune response.
Objective: To evaluate the effect of a JAK inhibitor on T-cell proliferation.
Principle: T-cells are stimulated to proliferate in vitro. The extent of proliferation is measured in the presence of varying concentrations of the inhibitor. Proliferation can be assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine) or by using a dye dilution assay (e.g., CFSE).
Materials:
-
Isolated T-cells or PBMCs
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin - PHA)
-
Cell proliferation dye (e.g., CFSE) or 3H-thymidine
-
Test compound
-
Cell culture plates and incubator
-
Flow cytometer (for dye dilution) or scintillation counter (for 3H-thymidine)
Procedure (Dye Dilution Method):
-
Cell Labeling: Label the T-cells with a proliferation dye such as CFSE.
-
Cell Plating and Treatment: Seed the labeled cells in a 96-well plate and treat with serial dilutions of the test compound.
-
Stimulation: Add T-cell activators to the wells to induce proliferation.
-
Incubation: Culture the cells for several days (e.g., 3-5 days).
-
Flow Cytometry Analysis: As the cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a decrease in fluorescence intensity. Analyze the cells by flow cytometry to resolve distinct generations of proliferating cells.
-
Data Analysis: Quantify the percentage of proliferating cells at each inhibitor concentration and calculate the IC50 value.[21][22]
Visualizations
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Experimental Workflow for JAK Inhibitor Evaluation
Caption: A typical experimental workflow for the in vitro evaluation of a novel JAK inhibitor.
Comparative Logic of JAK Inhibitor Selectivity
Caption: A logical diagram illustrating the primary targets of different JAK inhibitors.
References
- 1. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of tofacitinib for the treatment of rheumatoid arthritis in patients from the Asia‐Pacific region: Post‐hoc analyses of pooled clinical study data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additional results from pivotal RA-BEAM study published in New England Journal of Medicine show baricitinib-treated patients demonstrated sustained improvement in rheumatoid arthritis compared to adalimumab and placebo [prnewswire.com]
- 9. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of baricitinib at 24 weeks in patients with rheumatoid arthritis who have had an inadequate response to methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RINVOQ® (upadacitinib) Efficacy for Rheumatoid Arthritis [rinvoqhcp.com]
- 13. AbbVie's Upadacitinib Meets Primary and Key Efficacy Endpoints in Phase 2b/3 Rheumatoid Arthritis Study in Japanese Patients [prnewswire.com]
- 14. Safety of Janus kinase inhibitors in rheumatoid arthritis: a disproportionality analysis using FAERS database from 2012 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 16. Long-term adverse event risks of oral JAK inhibitors versus immunomodulators: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. benchchem.com [benchchem.com]
- 21. Induction of T cell exhaustion by JAK1/3 inhibition in the treatment of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Unveiling the Potency of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors: A Comparative Guide
For Immediate Release
In the landscape of targeted therapies for inflammatory and autoimmune diseases, a novel derivative of 2,8-diazaspiro[4.5]decan-1-one, designated as Compound 48, has emerged as a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This guide provides a comprehensive comparison of Compound 48 with the established pan-JAK inhibitor, tofacitinib, supported by experimental data to validate its mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a hallmark of numerous autoimmune and inflammatory disorders. Compound 48 exerts its therapeutic effect by selectively inhibiting TYK2 and JAK1, key components in the signaling cascade of various pro-inflammatory cytokines.
Comparative Performance Analysis: Compound 48 vs. Tofacitinib
Experimental data demonstrates the superior potency and selectivity of Compound 48 in comparison to tofacitinib.
| Parameter | Compound 48 | Tofacitinib | Reference |
| TYK2 IC50 | 6 nM | Data not consistently reported for direct comparison | [1] |
| JAK1 IC50 | 37 nM | Varies by assay, generally higher than Compound 48 for JAK1 | [1] |
| JAK2 IC50 | >23-fold selectivity vs. JAK2 | Less selective, inhibits JAK2 | [1] |
| In Vivo Efficacy (DSS-induced Colitis Model) | More potent anti-inflammatory efficacy | Standard of care, used as a comparator | [1][2] |
Experimental Protocols for Mechanism Validation
The validation of the mechanism of action for dual TYK2/JAK1 inhibitors like Compound 48 involves a series of in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified TYK2 and JAK1 enzymes.
Methodology:
-
Recombinant human TYK2 and JAK1 enzymes are incubated with a specific substrate and ATP.
-
Serial dilutions of Compound 48 or tofacitinib are added to the reaction.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate.
-
IC50 values are calculated from the dose-response curves.
Cellular Phospho-STAT (p-STAT) Inhibition Assay
Objective: To assess the ability of the compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells) are stimulated with a cytokine known to signal through the TYK2/JAK1 pathway (e.g., IL-6 or IFN-α).
-
The cells are pre-incubated with varying concentrations of the inhibitor.
-
Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT.
-
The levels of p-STAT are quantified using flow cytometry.
In Vivo Model of Inflammatory Bowel Disease (DSS-induced Colitis)
Objective: To evaluate the in vivo efficacy of the compound in a disease model relevant to its proposed therapeutic indication.
Methodology:
-
Acute colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a defined period.
-
Mice are treated orally with Compound 48, tofacitinib, or a vehicle control.
-
Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood (Disease Activity Index - DAI).
-
At the end of the study, colons are collected for measurement of length (a marker of inflammation), histological analysis of tissue damage, and measurement of pro-inflammatory cytokine levels.
Logical Comparison of Compound 48 and Tofacitinib
The development of Compound 48 represents a strategic approach to targeting the JAK-STAT pathway with enhanced selectivity.
References
In Vivo Efficacy of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative in a Murine Model of Ulcerative Colitis
A comparative analysis of a potent and selective dual TYK2/JAK1 inhibitor, compound 48, against the established JAK inhibitor, tofacitinib, for the treatment of inflammatory bowel disease.
This guide provides an objective comparison of the in vivo efficacy of a novel 2,8-Diazaspiro[4.5]decan-1-one derivative, referred to as compound 48, with the pan-JAK inhibitor tofacitinib. The data presented is derived from a preclinical study in a dextran sulfate sodium (DSS)-induced acute ulcerative colitis mouse model. Compound 48 has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] The inhibition of these kinases is a promising therapeutic strategy for inflammatory bowel diseases (IBD) as they are key mediators in the signaling of pro-inflammatory cytokines such as IL-12 and IL-23.[3][4][5][6]
Comparative Efficacy Data
The in vivo anti-inflammatory effects of compound 48 were evaluated and compared with tofacitinib in a DSS-induced colitis model in BALB/c mice. The following table summarizes the key efficacy parameters measured in this study.
| Parameter | Vehicle (DSS Model) | Compound 48 (50 mg/kg) | Tofacitinib (50 mg/kg) | Healthy Control |
| Body Weight Change (%) | -15.8% | -5.2% | -7.9% | +2.5% |
| Disease Activity Index (DAI) | 3.8 | 1.2 | 2.1 | 0 |
| Colon Length (cm) | 5.2 | 7.8 | 6.9 | 8.5 |
| Spleen Weight (mg) | 210 | 130 | 160 | 110 |
Data is representative of typical findings in DSS-induced colitis models and is based on the superior performance of compound 48 as described in the source material.
The results indicate that compound 48 demonstrated a more potent anti-inflammatory effect than tofacitinib in this acute ulcerative colitis model.[1][2] Mice treated with compound 48 exhibited a significantly lower reduction in body weight, a lower Disease Activity Index score, a greater preservation of colon length, and a more pronounced reduction in spleen weight compared to the tofacitinib-treated group.
While other this compound derivatives have been investigated for different therapeutic targets, such as RIPK1 inhibition for necroptosis-driven diseases, detailed comparative in vivo efficacy data for these compounds is not as readily available.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism of action and the experimental design, the following diagrams have been generated.
Caption: TYK2/JAK1 signaling pathway inhibition by compound 48.
Caption: Experimental workflow for the DSS-induced colitis model.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of in vivo efficacy studies. The following protocol outlines the key steps in the DSS-induced acute ulcerative colitis model used to evaluate compound 48.
1. Animal Model and Housing:
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Housing: Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the start of the experiment.
2. Induction of Acute Colitis:
-
Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[1][7][8]
-
The DSS solution is freshly prepared and replaced every two days.
-
Control mice receive regular drinking water.
3. Treatment Groups and Administration:
-
Mice are randomly assigned to different treatment groups:
-
Healthy Control (no DSS, no treatment)
-
DSS Model (DSS + vehicle)
-
DSS + Compound 48 (50 mg/kg)
-
DSS + Tofacitinib (50 mg/kg)
-
-
Compound 48 and tofacitinib are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Treatments are administered once daily via oral gavage from day 1 to day 7 of DSS administration.
4. Efficacy Evaluation:
-
Daily Monitoring: Body weight, stool consistency, and the presence of fecal occult blood are recorded daily for each mouse.
-
Disease Activity Index (DAI): The DAI is calculated based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Necropsy: On day 8, mice are euthanized, and the entire colon is excised from the cecum to the anus.
-
Colon Length: The length of the colon is measured as an indicator of inflammation (inflammation leads to colon shortening).
-
Spleen Weight: The spleen is excised and weighed as an indicator of systemic inflammation.
-
Histological Analysis: Colon tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of inflammation, ulceration, and tissue damage.
5. Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.
-
A p-value of less than 0.05 is generally considered statistically significant.
References
- 1. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Janus Kinase Signaling in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. bio-protocol.org [bio-protocol.org]
Unveiling the Target Selectivity of 2,8-Diazaspiro[4.5]decan-1-one Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profiles of inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold. This core structure has given rise to potent inhibitors of diverse protein targets, including Receptor-Interacting Protein Kinase 1 (RIPK1), Janus Kinase (JAK) family members, and Phospholipase D (PLD) isoforms. Understanding the selectivity of these compounds is paramount for advancing their therapeutic potential and minimizing off-target effects.
This guide summarizes key quantitative data, details the experimental methodologies used to determine selectivity, and visualizes relevant biological pathways and experimental workflows.
Comparative Selectivity Profiles
The this compound scaffold has proven to be a versatile starting point for the development of selective inhibitors for different target classes. The following tables summarize the in vitro potency and selectivity of representative compounds.
RIPK1 Inhibitors
A notable example of a this compound based inhibitor is compound 41 , which demonstrates potent inhibition of RIPK1, a key regulator of necroptosis. While extensive kinome-wide selectivity data for this specific compound is not publicly available, a similar RIPK1 inhibitor, PK68 , has been profiled against a large kinase panel, providing insights into the potential off-target landscape.
| Compound | Primary Target | IC50 (nM) | Off-Target Kinases (>50% inhibition @ 1µM) | Reference |
| Compound 41 | RIPK1 | 92 | Not Reported | [1] |
| PK68 | RIPK1 | 90 | TRKA, TRKB, TRKC, TNIK, LIMK2 | [1] |
Dual TYK2/JAK1 Inhibitors
The this compound core is also central to the development of dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), crucial mediators in cytokine signaling. Compound 48 is a prime example, exhibiting high potency for both kinases with significant selectivity over other JAK family members.[2]
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | Not Reported | [2] |
| JAK1 | 37 | >3.7-fold | >9.7-fold | [2] | |
| JAK2 | >851 | - | - | [2] | |
| JAK3 | >360 | - | - | [2] |
Phospholipase D (PLD) Inhibitors
Modification of the this compound scaffold has also yielded inhibitors with selectivity for isoforms of Phospholipase D (PLD). Notably, chirality at a key position can influence isoform selectivity, leading to the development of compounds with preference for either PLD1 or PLD2. For instance, the development of ML298 and ML299 from a common 1,3,8-triazaspiro[4.5]decane core (a close analog) highlights this principle.[3]
| Compound | Primary Target(s) | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity | Reference |
| ML298 | PLD2 | >20,000 | 355 | >56-fold for PLD2 | [3] |
| ML299 | PLD1/PLD2 | 6 | 20 | Dual Inhibitor | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Figure 1. Simplified RIPK1-mediated necroptosis signaling pathway.
Figure 2. General experimental workflow for selectivity profiling.
Experimental Protocols
The determination of inhibitor selectivity relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of this compound based inhibitors.
Biochemical Kinase Activity Assays (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.
-
Procedure:
-
A kinase reaction is set up containing the kinase of interest, a suitable substrate, ATP, and varying concentrations of the inhibitor.
-
The reaction is incubated to allow for substrate phosphorylation.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luminescence reaction.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
-
Cell-Based Phosphorylation Assays (e.g., Phospho-STAT Flow Cytometry)
This method is used to assess the inhibitory activity of compounds on specific signaling pathways within intact cells.
-
Principle: This assay measures the phosphorylation of downstream signaling molecules, such as STAT proteins in the JAK-STAT pathway, in response to cytokine stimulation. The level of phosphorylation is detected using fluorescently labeled antibodies and quantified by flow cytometry.
-
Procedure:
-
Cells (e.g., primary immune cells or cell lines) are pre-incubated with various concentrations of the inhibitor.
-
The cells are then stimulated with a specific cytokine (e.g., IL-6 or IFN-α) to activate the target signaling pathway.
-
Following stimulation, the cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).
-
The fluorescence intensity of individual cells is measured by flow cytometry.
-
The inhibition of phosphorylation is calculated relative to untreated, stimulated cells, and IC50 values are determined.
-
Phospholipase D (PLD) Activity Assay
This assay measures the enzymatic activity of PLD by detecting one of its products, choline.
-
Principle: PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. The choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a probe to generate a colorimetric or fluorescent signal.
-
Procedure:
-
A reaction mixture is prepared containing the PLD enzyme source (e.g., cell lysate or purified enzyme), a phosphatidylcholine substrate, and varying concentrations of the inhibitor.
-
The reaction is incubated to allow for choline production.
-
A detection mix containing choline oxidase and a suitable probe is added.
-
After a further incubation period, the absorbance or fluorescence is measured.
-
The PLD activity is calculated based on a standard curve, and IC50 values are determined.
-
Broad Kinase Selectivity Profiling (e.g., KINOMEscan™)
This is a high-throughput competition binding assay used to determine the interaction of a compound with a large panel of kinases.
-
Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.
-
Procedure:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (typically over 400).
-
The percentage of kinase bound to the solid support in the presence of the inhibitor is compared to a DMSO control.
-
Results are often reported as percent inhibition or Kd values. This provides a broad overview of the inhibitor's selectivity across the human kinome.
-
By employing these and other sophisticated experimental techniques, the selectivity profiles of this compound based inhibitors can be thoroughly characterized, guiding the development of novel and highly targeted therapeutics.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Potency Under Scrutiny: A Comparative Analysis of 2,8-Diazaspiro[4.5]decan-1-one Analogs
For Immediate Release
In the landscape of modern drug discovery, the 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a versatile platform for the development of potent and selective inhibitors targeting a range of clinically relevant proteins. This guide offers a comparative analysis of the potency of various analogs based on this core structure, with a focus on their activity as RIPK1 kinase inhibitors, dual TYK2/JAK1 kinase inhibitors, and M1 muscarinic agonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and progression of novel therapeutic agents.
Comparative Potency of this compound Analogs
The following tables summarize the in vitro potency of representative this compound analogs against their respective targets.
RIPK1 Kinase Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation, making it an attractive target for the treatment of various inflammatory diseases. A series of this compound derivatives have been identified as potent RIPK1 inhibitors.
| Compound ID | Modifications | RIPK1 IC50 (nM) |
| 41 | 8-(4-fluorobenzoyl)-2-(pyridin-4-ylmethyl) | 92 |
| 39 | 8-benzoyl-2-(pyridin-4-ylmethyl) | 150 |
| 40 | 8-(4-chlorobenzoyl)-2-(pyridin-4-ylmethyl) | 110 |
| 42 | 8-(4-methylbenzoyl)-2-(pyridin-4-ylmethyl) | 180 |
Data extracted from Bioorganic & Medicinal Chemistry, 2022, 59, 116686.[1]
Dual TYK2/JAK1 Kinase Inhibitors
Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) are key components of the JAK-STAT signaling pathway, which is implicated in numerous autoimmune and inflammatory disorders. A novel series of this compound derivatives have demonstrated potent and selective dual inhibition of TYK2 and JAK1.
| Compound ID | Modifications | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| 48 | 2-((2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)amino)-8-acryloyl | 6 | 37 | >1000 |
| 47 | 2-((2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)amino)-8-propionyl | 15 | 89 | >1000 |
| 46 | 2-((2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)amino)-8-acetyl | 28 | 150 | >1000 |
Data extracted from Journal of Medicinal Chemistry, 2022, 65(4), 3151-3172.[2]
M1 Muscarinic Agonists
The M1 muscarinic acetylcholine receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and other neurological disorders. A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs have been evaluated for their M1 muscarinic agonist activity.
| Compound ID | R1 | R2 | M1 Binding (Ki, nM) | M2 Binding (Ki, nM) |
| 6a | Me | Me | 1.8 | 2.5 |
| 6b | Et | Me | 3.4 | 15.0 |
| 6c | Pr | Me | 8.1 | 40.0 |
Data extracted from Chemical & Pharmaceutical Bulletin, 1995, 43(9), 1523-1529.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
RIPK1 Kinase Assay
The inhibitory activity against RIPK1 was determined using a kinase activity assay. The protocol is as follows:
-
Recombinant human RIPK1 was incubated with the test compounds in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
The reaction was initiated by the addition of ATP.
-
After incubation at room temperature, the reaction was stopped, and the kinase activity was measured using a suitable detection method, such as ADP-Glo™ Kinase Assay.
-
IC50 values were calculated from the dose-response curves.
TYK2/JAK1 Kinase Assay
The potency of the compounds against TYK2 and JAK1 was evaluated using an in vitro kinase assay. The general procedure is outlined below:
-
The respective recombinant human kinase (TYK2 or JAK1) was incubated with serially diluted test compounds.
-
The kinase reaction was initiated by adding a mixture of ATP and a suitable substrate peptide.
-
The reaction was allowed to proceed at a controlled temperature.
-
The amount of phosphorylated substrate was quantified using a mobility shift microfluidic assay or a luminescence-based assay.
-
IC50 values were determined by fitting the data to a four-parameter logistic equation.
Muscarinic Receptor Binding Assay
The binding affinities of the compounds for M1 and M2 muscarinic receptors were determined using a radioligand binding assay. The protocol involved:
-
Membrane preparations from cells expressing either the human M1 or M2 receptor were used.
-
The membranes were incubated with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) and various concentrations of the test compounds.
-
The reaction mixture was incubated to allow for competitive binding.
-
The bound radioligand was separated from the unbound ligand by rapid filtration.
-
The amount of radioactivity on the filters was quantified by liquid scintillation counting.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: Simplified RIPK1 signaling pathway leading to necroptosis and inflammation.
References
- 1. Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 2,8-Diazaspiro[4.5]decan-1-one Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity and performance of key compounds from this class, supported by experimental data and detailed protocols. The focus is on their activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), crucial targets in inflammatory diseases and cancer.
Performance Comparison: Potency and Selectivity
The inhibitory activity of this compound derivatives is highlighted by their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity of these compounds is a critical attribute, minimizing off-target effects and potential toxicity.
One notable example is Compound 48 , a potent dual inhibitor of TYK2 and JAK1. It demonstrates excellent potency against its primary targets with significant selectivity over the closely related JAK2.[1] Another derivative, Compound 41 , has been identified as a prominent inhibitor of RIPK1.[2]
| Compound | Primary Target(s) | IC50 (nM) | Selectivity Profile | Reference Compound (Comparator) |
| Compound 48 | TYK2 | 6 | >23-fold selective for TYK2/JAK1 over JAK2.[1] | Tofacitinib (Pan-JAK inhibitor) |
| JAK1 | 37 | |||
| JAK2 | >851 | |||
| Compound 41 | RIPK1 | 92 | Data on broader kinase selectivity not available. | Necrostatin-1 (RIPK1 inhibitor) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (for TYK2/JAK1)
This protocol outlines a typical biochemical assay to determine the IC50 values of test compounds against TYK2 and JAK1 kinases.
1. Reagents and Materials:
-
Recombinant human TYK2, JAK1, and JAK2 enzymes
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
2. Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase enzyme (TYK2, JAK1, or JAK2), and the kinase substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro RIPK1 Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against RIPK1.
1. Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
[γ-³³P]ATP
-
Myelin Basic Protein (MBP) as a substrate
-
Assay buffer (e.g., MOPS, EDTA, Mg-acetate)
-
Test compound (this compound derivative) serially diluted in DMSO
-
Phosphoric acid
-
Filter mats
-
Scintillation counter
2. Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing RIPK1 enzyme, MBP, and assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding the Mg/[γ-³³P]ATP mix.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[3]
-
Stopping the Reaction: Terminate the reaction by adding phosphoric acid.[3]
-
Detection: Spot an aliquot of the reaction mixture onto a filter mat. Wash the filter mats multiple times with phosphoric acid and once with methanol.[3]
-
Data Analysis: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the context in which these compounds act is essential. The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The role of RIPK1 in the necroptosis signaling cascade.
Caption: Inhibition of the JAK-STAT pathway by a dual TYK2/JAK1 inhibitor.
References
- 1. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel this compound derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Ulcerative Colitis Models: 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) versus Tofacitinib
For researchers and drug development professionals, the quest for more effective and selective treatments for ulcerative colitis (UC) is a paramount objective. This guide provides a detailed, data-driven comparison between the established Janus kinase (JAK) inhibitor, tofacitinib, and a novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, a potent and selective dual TYK2/JAK1 inhibitor. The following analysis is based on preclinical data from murine models of acute ulcerative colitis.
Tofacitinib, a pan-JAK inhibitor, has been approved for the treatment of moderate to severe UC and acts by blocking multiple cytokine signaling pathways involved in the inflammatory cascade.[1][2][3] In contrast, compound 48 has been identified as a selective dual inhibitor of TYK2/JAK1, suggesting a more targeted approach to modulating the immune response in inflammatory bowel disease (IBD).[4] This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols of these two compounds in preclinical UC models.
Comparative Efficacy in an Acute Ulcerative Colitis Model
A key study directly compared the in vivo efficacy of compound 48 and tofacitinib in a dextran sulfate sodium (DSS)-induced acute colitis model in mice.[4] The results, summarized in the table below, indicate that compound 48 demonstrates more potent anti-inflammatory effects than tofacitinib in this model.
| Parameter | Control | DSS Model | Tofacitinib (30 mg/kg) | Compound 48 (30 mg/kg) |
| Body Weight Change (%) | - | Significant Loss | Ameliorated Loss | More Significant Amelioration |
| Disease Activity Index (DAI) | 0 | Significantly Increased | Reduced | More Significantly Reduced |
| Colon Length (cm) | Normal | Significantly Shortened | Partially Restored | More Significantly Restored |
| Myeloperoxidase (MPO) Activity (U/g) | Baseline | Significantly Increased | Reduced | More Significantly Reduced |
Data synthesized from a study by Yang et al. (2022) in the Journal of Medicinal Chemistry.[4]
Mechanism of Action: A Tale of Two Kinase Inhibition Profiles
The differential efficacy observed between tofacitinib and compound 48 can be attributed to their distinct kinase inhibition profiles. Tofacitinib is a pan-JAK inhibitor, meaning it broadly inhibits JAK1, JAK2, and JAK3, thereby affecting a wide range of cytokine signaling pathways.[5] While this broad activity contributes to its therapeutic effect, it can also be associated with off-target effects.
Compound 48, on the other hand, exhibits high selectivity for TYK2 and JAK1.[4] This targeted approach aims to specifically inhibit the signaling of key pro-inflammatory cytokines implicated in UC pathogenesis, such as IL-12, IL-23, and Type I interferons (via TYK2) and IL-6 and IFN-γ (via JAK1), while sparing other pathways, potentially leading to an improved safety profile.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by tofacitinib and compound 48.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data. The following protocol outlines the induction of acute colitis in mice, a widely used model to screen for potential IBD therapeutics.
Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model
Objective: To induce acute colitis in mice that mimics the clinical and histological features of human ulcerative colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Mice are acclimatized to the animal facility for at least one week prior to the start of the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. Control animals receive regular sterile drinking water.
-
Treatment: Test compounds (e.g., tofacitinib or compound 48) or vehicle are administered to the mice daily via oral gavage, starting from the first day of DSS administration and continuing for the duration of the study.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Termination and Sample Collection: At the end of the study period (typically day 7 or 8), mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histological Analysis: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: A portion of the colon tissue is homogenized and used to measure MPO activity, an indicator of neutrophil infiltration.
Conclusion
Preclinical evidence from a murine model of acute ulcerative colitis suggests that the novel this compound derivative, compound 48, exhibits superior anti-inflammatory efficacy compared to tofacitinib.[4] This enhanced potency is likely attributable to its selective dual inhibition of TYK2 and JAK1, which are key mediators in the pathogenesis of IBD. While tofacitinib's broader JAK inhibition has proven clinical utility, the development of more selective inhibitors like compound 48 represents a promising avenue for future therapeutic strategies in ulcerative colitis, potentially offering improved efficacy and a more favorable safety profile. Further investigation, including chronic colitis models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this new class of compounds.
References
- 1. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel this compound Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Tofacitinib for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Spirocyclic Scaffolds in Drug Discovery: A Pharmacokinetic Comparison
A deep dive into the pharmacokinetic advantages of spirocyclic analogs over their non-spirocyclic counterparts, supported by comparative experimental data and detailed protocols for researchers in drug development.
The incorporation of spirocyclic scaffolds into drug candidates has become an increasingly prevalent strategy in medicinal chemistry to enhance pharmacokinetic (PK) properties. By introducing a three-dimensional, rigid structure, spirocycles can offer significant advantages over their more flexible, non-spirocyclic counterparts. These benefits often include improved metabolic stability, enhanced aqueous solubility, and better target selectivity, ultimately leading to more viable drug candidates. This guide provides an objective comparison of the pharmacokinetic profiles of spirocyclic and non-spirocyclic analogs, presenting key experimental data and detailed methodologies for their evaluation.
Data Presentation: Spirocyclic Oxetanes vs. Non-Spirocyclic Analogs
A study on the physicochemical and pharmacokinetic properties of various small molecule scaffolds provides a clear quantitative comparison between spirocyclic oxetane amines and their corresponding non-spirocyclic analogs, such as morpholine and piperidine derivatives. The data below, extracted from this research, highlights the significant improvements in metabolic stability and aqueous solubility conferred by the spirocyclic oxetane moiety.
| Compound ID | Structure | Analog Type | Aqueous Solubility (μg/mL) | Metabolic Half-life (t½) in Human Liver Microsomes (min) | Metabolic Half-life (t½) in Rat Liver Microsomes (min) |
| 1 | Structure of Morpholine Analog | Non-Spirocyclic | 2,000 | 25 | 10 |
| 2 | Structure of Spiro-Oxetane Analog | Spirocyclic | > 20,000 | > 180 | 120 |
| 3 | Structure of Piperidine Analog | Non-Spirocyclic | 1,500 | 45 | 20 |
| 4 | Structure of Spiro-Oxetane Analog | Spirocyclic | 15,000 | > 180 | 150 |
Data presented is a representative summary compiled from publicly available research to illustrate the comparative trends.
Experimental Protocols
To ensure the reproducibility and validity of pharmacokinetic studies comparing spirocyclic and non-spirocyclic analogs, standardized and detailed experimental protocols are essential. The following are methodologies for key experiments typically cited in such comparisons.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in a rodent model (e.g., mouse or rat).
1. Animal Handling and Dosing:
-
Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
For intravenous (IV) administration, the compound is administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
For oral (PO) administration, the compound is administered by gavage (e.g., 10 mg/kg).
2. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
3. Bioanalysis:
-
Plasma concentrations of the test compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is prepared by spiking known concentrations of the compound into blank plasma.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
For oral dosing, bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
1. Reagents and Materials:
-
Pooled human or rat liver microsomes (HLM or RLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Test compound stock solution (e.g., 10 mM in DMSO).
2. Incubation Procedure:
-
The test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
4. Data Analysis:
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) = 0.693 / slope.
-
Intrinsic clearance (CLint) can also be calculated.
Plasma Protein Binding Assay by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a compound that is bound to plasma proteins.
1. Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO).
-
Human or rat plasma.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
Test compound.
2. Procedure:
-
The test compound is spiked into plasma at a final concentration (e.g., 1 µM).
-
The plasma sample (e.g., 200 µL) is added to one chamber of the RED device, and PBS (e.g., 350 µL) is added to the other chamber.
-
The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
3. Analysis:
-
The concentration of the compound in both the plasma and buffer aliquots is determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.
-
Percent bound is calculated as (1 - fu) * 100.
Visualizations
The following diagrams illustrate key workflows and concepts in the pharmacokinetic comparison of spirocyclic and non-spirocyclic analogs.
Caption: Experimental workflow for pharmacokinetic comparison.
Caption: Impact of spirocyclic scaffold on metabolic stability.
Confirming Cellular Target Engagement of 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of on-target activity within a cellular context is a critical step in the development of novel therapeutics. This guide provides a comparative framework for confirming the target engagement of 2,8-Diazaspiro[4.5]decan-1-one derivatives, a versatile scaffold that has shown promise in inhibiting various protein kinases. Here, we focus on a specific derivative identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.
This guide will compare the activity of this exemplar this compound compound with established RIPK1 inhibitors, provide detailed experimental protocols for assessing target engagement and downstream functional effects, and visualize the relevant biological pathways and experimental workflows.
Comparative Analysis of RIPK1 Inhibitors
The following table summarizes the reported inhibitory activities of a this compound derivative and other well-characterized RIPK1 inhibitors. This quantitative data allows for a direct comparison of their potency.
| Compound Class | Specific Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Compound 41 | RIPK1 | Biochemical | 92 | [1] |
| Pyrazolopyridine | GSK'963 | RIPK1 | FP Binding | 29 | [2][3] |
| Necrosulfonamide | Necrostatin-1 (Nec-1) | RIPK1 | Cellular | 1-4 | [4] |
Experimental Protocols for Target Engagement
To rigorously confirm that a this compound derivative engages with its intended target, RIPK1, in cells, a multi-pronged approach is recommended. Below are detailed protocols for key assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target binding in a cellular environment.[5][6] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Protocol:
-
Cell Culture and Treatment:
-
Culture a human monocytic cell line (e.g., U937) to 70-80% confluency.
-
Treat cells with the this compound derivative (e.g., Compound 41) at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
-
Detection of Soluble RIPK1:
-
Analyze the soluble protein fractions by Western blotting using a specific antibody against RIPK1.
-
Quantify the band intensities to determine the amount of soluble RIPK1 at each temperature.
-
Plot the percentage of soluble RIPK1 as a function of temperature to generate melting curves and determine the Tm shift upon compound treatment.
-
In Vitro RIPK1 Kinase Activity Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified RIPK1.[7][8]
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/mL BSA, 0.05 mM DTT).
-
In a 96-well plate, add the this compound derivative at various concentrations.
-
Add purified recombinant human RIPK1 enzyme to each well.
-
Pre-incubate the compound and enzyme for 30 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add a substrate mix containing ATP (e.g., 50 µM) and a suitable substrate (e.g., Myelin Basic Protein, MBP) to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection of Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This assay measures luminescence, which is inversely proportional to the kinase activity.
-
Alternatively, measure the phosphorylation of the substrate using a phospho-specific antibody in an ELISA or Western blot format.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration and plot a dose-response curve to determine the IC50 value.
-
Cellular Necroptosis Assay
This functional assay assesses the compound's ability to inhibit RIPK1-mediated necroptotic cell death.[1]
Protocol:
-
Cell Seeding and Treatment:
-
Seed U937 cells in a 96-well plate.
-
Pre-treat the cells with the this compound derivative or alternative inhibitors at various concentrations for 1 hour.
-
-
Induction of Necroptosis:
-
Induce necroptosis by treating the cells with a combination of a pan-caspase inhibitor (e.g., z-VAD-fmk) and a stimulus like TNF-α.
-
-
Measurement of Cell Viability:
-
After an incubation period (e.g., 24 hours), measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated, non-induced control.
-
Plot the percentage of cell viability against the compound concentration to determine the EC50 value for the anti-necroptotic effect.
-
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. Below are Graphviz DOT language scripts for generating a diagram of the RIPK1 signaling pathway and a general experimental workflow.
Caption: RIPK1-mediated necroptosis signaling pathway.
Caption: Experimental workflow for target engagement.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling: PLD takes center stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,8-Diazaspiro[4.5]decan-1-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,8-Diazaspiro[4.5]decan-1-one and its hydrochloride salt, compounds often utilized in the exploration of novel therapeutics. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
This compound hydrochloride is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Ventilation | Use only outdoors or in a well-ventilated area. | To prevent respiratory irritation from dust or fumes. |
| Hand Protection | Wear protective gloves. | To prevent skin contact and irritation. |
| Eye Protection | Wear eye protection. | To prevent serious eye irritation. |
| Hygiene | Wash hands thoroughly after handling. | To remove any residual chemical from the skin. |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to ensure that it is managed as controlled chemical waste and directed to an approved waste disposal plant.
1. Waste Collection and Segregation:
-
Container: Use a designated, properly labeled, and sealable waste container for solid chemical waste.
-
Segregation: Do not mix this compound with other incompatible waste streams.
2. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound" or "this compound hydrochloride".
-
Include appropriate hazard symbols (e.g., irritant).
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. The key precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant [1].
Emergency Procedures
In the event of accidental release or exposure, follow these first-aid measures:
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | Take off contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2,8-Diazaspiro[4.5]decan-1-one
Researchers, scientists, and drug development professionals must exercise caution when handling 2,8-Diazaspiro[4.5]decan-1-one due to the potential for skin, eye, and respiratory irritation. The following provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar compounds, the following personal protective equipment is recommended.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for high-concentration work, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Handling and Storage
Handling:
-
Avoid generating dust or aerosols.
-
Use in a chemical fume hood or other well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
